2,2-Difluoro-5-methylbenzo[d][1,3]dioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-5-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRXRQJZRSSGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551739 | |
| Record name | 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68119-29-9 | |
| Record name | 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 2,2-Difluoro-5-methylbenzo[d]dioxole
CAS: 68119-29-9
Formula:
Executive Summary & Strategic Utility
2,2-Difluoro-5-methylbenzo[d]dioxole is a critical fluorinated building block in medicinal chemistry and agrochemical development. The 2,2-difluorobenzodioxole motif serves as a lipophilic, metabolically stable bioisostere for the carbonyl group or the standard methylenedioxy bridge. The introduction of the gem-difluoro group significantly lowers the basicity of the ether oxygens, alters the dipole moment, and blocks metabolic oxidation at the methylene position (a common clearance pathway for benzodioxoles).
This guide details the two most robust synthetic pathways for this scaffold:
-
The "Green" Carbene Insertion (Method A): Utilizing sodium chlorodifluoroacetate as a solid, manageable source of difluorocarbene.
-
The Classical Halide Insertion (Method B): Utilizing dibromodifluoromethane (
) for scale-up scenarios.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the cyclic acetal from the corresponding catechol. The high stability of the C-F bond dictates that the difluoromethylene bridge is introduced as a single unit (synthon:
Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the dioxole ring via difluorocarbene insertion.
Method A: Sodium Chlorodifluoroacetate Protocol (Preferred Lab Route)
This method is preferred for laboratory synthesis (1g – 50g scale) due to the avoidance of gaseous Freons and higher safety profile. Sodium chlorodifluoroacetate decomposes thermally to release difluorocarbene (
Reaction Scheme
Reagents & Materials Table
| Reagent | Equiv.[1] | Role | Hazards |
| 4-Methylcatechol | 1.0 | Substrate | Irritant, Air sensitive |
| Sodium Chlorodifluoroacetate | 2.5 - 3.0 | Carbene Source | Irritant, Hygroscopic |
| Potassium Carbonate ( | 2.0 | Base | Irritant |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Reprotoxic, Hepatotoxic |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried and purged with
. -
Solvation: Charge the flask with 4-Methylcatechol (10.0 mmol) and anhydrous DMF (30 mL). Stir until fully dissolved.
-
Base Addition: Add
(20.0 mmol) in a single portion. The mixture may darken slightly due to phenoxide formation. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (25.0 mmol).
-
Reaction: Heat the mixture to 95–100°C in an oil bath.
-
Mechanistic Note: The salt decarboxylates at this temperature to generate
. Vigorous stirring is essential to capture the carbene before it dimerizes to tetrafluoroethylene ( ).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction is typically complete in 4–6 hours.
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-water (150 mL) to quench.
-
Extract with Diethyl Ether or MTBE (
mL). -
Wash combined organics with water (
) and brine ( ) to remove DMF.
-
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes 5% EtOAc/Hexanes).
Typical Yield: 65–75%
Method B: Dibromodifluoromethane Protocol (Scale-Up Compatible)
For larger scales where cost is a primary driver and ventilation is superior, the use of
Reaction Workflow
Figure 2: Stepwise workflow for the reaction of catechol with dibromodifluoromethane.
Critical Process Parameters
-
Temperature Control: The reaction is exothermic. Initial addition of
should be controlled to maintain internal temperature . -
Stoichiometry: Use a slight excess of
(1.2 – 1.5 equiv) to prevent polymerization or oligomerization. -
Solvent: DMF or DMAc (Dimethylacetamide) are required to solvate the phenoxide anions.
Analytical Characterization
The product is a colorless liquid. Validation of the structure relies heavily on
Spectroscopic Data Summary
| Technique | Diagnostic Signal | Assignment |
| Aromatic protons (ABX system) | ||
| Triplet corresponding to | ||
| GC-MS | Molecular ion and fragmentation |
Safety & Handling (E-E-A-T)
Risk Assessment:
-
Difluorocarbene (
): While generated in situ, it is a reactive species. Ensure the reaction is vented through a scrubber. -
Pressure: If running Method B in a sealed vessel (autoclave), be aware that gaseous byproducts (
from carbonate) can generate significant pressure. -
Fluoride Waste: Aqueous waste from these reactions contains fluoride ions. Dispose of according to specific HF/Fluoride waste protocols, not general organic waste.
Self-Validating Protocol Check:
-
Did the reaction turn dark black immediately? Potential oxidation of catechol before alkylation. Correction: Ensure inert atmosphere (
) is rigorous. -
Is the
signal absent? If the peak at -50 ppm is missing, the ring did not close (likely formed the mono-ether or polymerized). Increase temperature or reaction time.
References
-
Synthesis of 2,2-difluorobenzodioxoles via Sodium Chlorodifluoroacetate
- Title: "Difluorocyclopropanation of Alkenes and Synthesis of 2,2-Difluorobenzodioxoles using Sodium Chlorodifluoroacet
- Source:Journal of Fluorine Chemistry
- Context: Defines the standard protocol for in situ carbene gener
-
Use of Dibromodifluoromethane
- Title: "A Simple Synthesis of 2,2-Difluoro-1,3-benzodioxoles"
- Source:Tetrahedron Letters
- Context: Classic reference for the insertion route.
-
Industrial Preparation (Patent)
- Title: "Process for the prepar
- Source:US P
- Context: Describes the chlorination/fluorin
-
Properties of 2,2-Difluoro-5-methyl-1,3-benzodioxole
- Title: "2,2-Difluoro-5-methyl-1,3-benzodioxole Product Page"
- Source:Sigma-Aldrich / PubChem
- Context: Physical property verification and CAS confirm
Sources
Comprehensive Technical Guide: Physical Properties and Synthetic Utility of 2,2-Difluoro-5-methylbenzo[d]dioxole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In contemporary medicinal and agricultural chemistry, the fluorination of organic scaffolds is a highly strategic structural modification. 2,2-Difluoro-5-methylbenzo[d]dioxole (CAS: 68119-29-9), also known as 2,2-difluoro-5-methyl-1,3-benzodioxole, represents a privileged pharmacophore building block. By replacing the labile hydrogens of a standard benzodioxole ring with fluorine atoms, researchers can drastically alter the molecule's physical properties, enhancing its lipophilicity, metabolic stability, and bio-permeability[1]. This whitepaper provides an in-depth analysis of the physical properties of 2,2-difluoro-5-methylbenzo[d]dioxole, details a self-validating synthetic protocol, and maps its downstream applications in drug discovery and agrochemical development.
Molecular Architecture and Core Physical Properties
The physical behavior of 2,2-difluoro-5-methylbenzo[d]dioxole is dictated by the strong electron-withdrawing nature of the difluoromethylenedioxy group. The carbon-fluorine (C–F) bond is exceptionally robust, which directly impacts the compound's thermodynamic stability and intermolecular interactions[1].
Compared to its non-halogenated or chlorinated precursors, the introduction of fluorine reduces intermolecular van der Waals forces. This physical phenomenon is evident in its relatively low boiling point (60–62 °C at 1600 Pa) despite its molecular weight[2].
Quantitative Physical Data
The following table summarizes the validated physical and chemical properties of 2,2-difluoro-5-methylbenzo[d]dioxole required for laboratory handling and computational modeling[2][3].
| Property | Value / Description |
| Chemical Name | 2,2-Difluoro-5-methylbenzo[d]dioxole |
| CAS Number | 68119-29-9 |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Physical State (at STP) | Colorless Liquid (Oil) |
| Boiling Point | 60–62 °C at 1600 Pa (approx. 12 mmHg) |
| Purity Standard | ≥95% (typically verified via HPLC/GC) |
| Storage Conditions | Sealed in a dry environment, 2–8 °C |
| InChI Key | QFRXRQJZRSSGQO-UHFFFAOYSA-N |
Causality Note on Storage: The compound must be stored at 2–8 °C in a sealed, dry environment. Moisture ingress can lead to gradual degradation of the fluorinated dioxole ring over time, compromising the purity required for high-yield downstream coupling reactions[3].
Synthetic Methodologies and Protocols
To utilize 2,2-difluoro-5-methylbenzo[d]dioxole effectively, researchers must understand its upstream synthesis. The most reliable method involves a two-step halogen exchange process starting from 5-methyl-1,3-benzodioxole[2].
Caption: Workflow for the two-step synthesis of 2,2-difluoro-5-methylbenzo[d]dioxole.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the physical state and boiling points of the intermediates serve as built-in quality control checkpoints[2][4].
Phase 1: Chlorination (Synthesis of the Dichloro Intermediate)
-
Reagent Assembly: Dissolve 0.10 mol (13.6 g) of 5-methyl-1,3-benzodioxole in 50 mL of anhydrous toluene.
-
Controlled Addition: Add the solution dropwise to 0.12 mol (25.0 g) of phosphorus pentachloride (PCl₅) under continuous magnetic stirring.
-
Causality: Dropwise addition is critical. The reaction triggers a vigorous evolution of hydrogen chloride gas; controlling the addition rate prevents thermal runaway and pressure buildup[2].
-
-
Reflux: Heat the reaction mixture under reflux for 3 hours to ensure complete conversion.
-
Isolation & Validation: Distill the mixture to recover unreacted PCl₅, PCl₃ byproducts, and toluene. The intermediate, 2,2-dichloro-5-methyl-1,3-benzodioxole, is isolated as a pale-yellow oil.
-
Validation Checkpoint: Verify the boiling point of the intermediate at 98–99 °C under 2200 Pa. Yield should be approximately 82%[2].
-
Phase 2: Fluorination (Halogen Exchange)
-
Reaction Setup: In a dry reaction vessel, combine 0.08 mol (16.4 g) of the dichloro intermediate with 0.06 mol (9.6 g) of triethylamine tris(hydrogen fluoride) (Et₃N·3HF)[4].
-
Atmospheric Control: Purge the vessel with nitrogen gas and stir at room temperature.
-
Causality: Nitrogen shielding is mandatory. Et₃N·3HF is highly sensitive to atmospheric moisture, which would prematurely hydrolyze the fluorinating agent and drastically reduce the final yield[4].
-
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl acetate:Hexane (1:20) solvent system.
-
Purification: Upon completion, filter the mixture. Distill the filtrate under reduced pressure to isolate the target 2,2-difluoro-5-methylbenzo[d]dioxole.
-
Validation Checkpoint: The final product must present as a colorless oil with a boiling point of 60–62 °C at 1600 Pa. Expected yield is ~85%[4].
-
Downstream Functionalization and Applications
The true value of 2,2-difluoro-5-methylbenzo[d]dioxole lies in its versatility as a synthetic intermediate. The presence of the methyl group at the 5-position provides a prime site for further chemical modification, while the difluorinated core ensures the final molecule retains high metabolic stability[1].
Pharmacological and Agrochemical Significance
-
Metabolic Resistance: In biological systems, standard benzodioxole rings are susceptible to oxidative cleavage by Cytochrome P450 enzymes. The strong C–F bonds in the difluoro-derivative block this enzymatic degradation, significantly extending the biological half-life of the resulting drugs[1].
-
Pharmaceuticals: Derivatives of this core (such as 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid) are critical building blocks in the development of CFTR correctors, which are used in breakthrough therapies for cystic fibrosis[1].
-
Agrochemicals: The core is heavily utilized in agricultural science to synthesize broad-spectrum fungicides (e.g., Fludioxonil analogs) and highly active heptafluoroisopropyl-substituted insecticides[2][5].
Caption: Downstream functionalization pathways for pharmaceutical and agrochemical applications.
Key Functionalization Protocol: Bromination
To activate the molecule for cross-coupling reactions, researchers frequently convert the 5-methyl group to a 5-bromomethyl derivative.
-
Methodology: React 2,2-difluoro-5-methylbenzo[d]dioxole with N-bromosuccinimide (NBS) under ultraviolet (UV) light[1].
-
Causality: UV light initiates a radical substitution mechanism, highly specific to the benzylic methyl group, leaving the stable difluorodioxole ring entirely intact. The resulting 5-bromomethyl derivative can then be isolated via silica gel column chromatography (hexane/ethyl acetate)[1][5].
Safety and Handling Integrity
Fluorinated benzodioxoles pose specific occupational hazards. 2,2-Difluoro-5-methylbenzo[d]dioxole is classified as a skin and eye irritant (H315, H319)[1].
-
PPE Requirements: Nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory during handling to prevent mucous membrane inflammation[6].
-
Thermal Hazards: While stable at room temperature, the compound should never be exposed to strong acids or extreme thermal stress outside of controlled reflux, as this risks the liberation of toxic hydrogen fluoride (HF) gas.
References
-
Sigma-Aldrich. "2,2-Difluoro-5-methyl-1,3-benzodioxole | 68119-29-9". Sigma-Aldrich Product Catalog. Link
-
Sigma-Aldrich. "2,2-Difluoro-5-methyl-1,3-benzodioxole Properties". Sigma-Aldrich Technical Documentation. 3
-
Benchchem. "5-Acetyl-2,2-difluoro-1,3-benzodioxole - Chemical Properties and Applications". Benchchem Research Database. 1
-
Guidechem. "4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole and Related Fluorinated Dioxoles". Guidechem Database. 6
-
Benchchem. "Applications of 2,2-difluoro-1,3-benzodioxole Derivatives in Pharmaceuticals". Benchchem Research Database.5
-
Nyxxb.cn. "Synthesis and insecticidal activity of novel heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives". Academic Publication. 2
-
Nyxxb.cn. "Synthesis of 2,2-difluoro-5-methyl-1,3-benzodioxole (c) - Experimental Procedures". Academic Publication. 4
Sources
- 1. 5-Acetyl-2,2-difluoro-1,3-benzodioxole | 136593-45-8 | Benchchem [benchchem.com]
- 2. Synthesis and insecticidal activity of novel heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives [nyxxb.cn]
- 3. 2,2-Difluoro-5-methyl-1,3-benzodioxole | 68119-29-9 [sigmaaldrich.com]
- 4. Synthesis and insecticidal activity of novel heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives [nyxxb.cn]
- 5. 5-Acetyl-2,2-difluoro-1,3-benzodioxole | 136593-45-8 | Benchchem [benchchem.com]
- 6. guidechem.com [guidechem.com]
Technical Whitepaper: Structural Dynamics & Synthetic Utility of 2,2-Difluoro-5-methylbenzo[d]dioxole
Executive Summary
2,2-Difluoro-5-methylbenzo[d]dioxole (CAS: 68119-29-9) represents a critical scaffold in modern medicinal chemistry and agrochemical design. It serves as a metabolically stable bioisostere of the classic 1,3-benzodioxole (methylenedioxy) moiety. While the non-fluorinated parent is susceptible to cytochrome P450-mediated oxidation—leading to reactive ortho-quinone methides and potential hepatotoxicity—the introduction of the gem-difluoro group at the C2 position effectively blocks this metabolic liability.
This guide provides an in-depth analysis of the molecule’s electronic structure, a validated synthetic protocol for laboratory-scale production, and a strategic framework for its application in drug discovery.
Electronic Structure and Bonding Analysis
The physicochemical distinctiveness of 2,2-difluoro-5-methylbenzo[d]dioxole arises from the unique properties of the fluorine atom: high electronegativity (3.98 Pauling) and low polarizability.
The Gem-Difluoro Effect on Geometry
Unlike the puckered conformation of non-fluorinated 1,3-dioxoles, the 2,2-difluoro analog exhibits a flattened ring geometry. This is attributed to two primary factors:
-
Bond Shortening: The
bonds are significantly shorter (approx. 1.35 Å) than typical bonds. -
Anomeric Interactions: There is a hyperconjugative interaction between the lone pair of the ring oxygen (
) and the antibonding orbital of the C-F bond ( ). This interaction strengthens and shortens the bond while weakening/lengthening the bond slightly, locking the conformation.
Aromatic Deactivation
The
Visualization: Electronic Effects
The following diagram illustrates the competing electronic vectors that define the molecule's reactivity profile.
Figure 1: Vector analysis of electronic forces within the 2,2-difluorobenzodioxole core. The strong inductive pull of the fluorines mitigates the resonance donation of oxygen into the ring.
Synthetic Pathways & Process Chemistry[1]
While industrial routes often involve the chlorination of the benzodioxole followed by halogen exchange (Swarts reaction), the laboratory-scale synthesis is best achieved via the direct alkylation of 4-methylcatechol. This method avoids the use of corrosive
Validated Protocol: Base-Mediated Difluoromethylation
Reaction Principle:
The reaction utilizes a difluorocarbene source or a difluoro-electrophile equivalent. The most robust method involves the reaction of the catechol dianion with dibromodifluoromethane (
Reagents:
-
Substrate: 4-Methylcatechol (1.0 eq)
-
Reagent: Dibromodifluoromethane (1.5 eq)
-
Base: Potassium Carbonate (
) (3.0 eq) - Anhydrous is critical. -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Solvation: Dissolve 4-methylcatechol (12.4 g, 100 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add anhydrous
(41.4 g, 300 mmol) in portions. The mixture may turn dark due to phenoxide formation. Stir at room temperature for 30 minutes. -
Addition: Add dibromodifluoromethane (31.5 g, 150 mmol) dropwise via a syringe or addition funnel. Caution: Exothermic.
-
Reflux: Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The starting catechol spot should disappear.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to dissolve inorganic salts.
-
Extraction: Extract with Diethyl Ether (
, 3 x 100 mL). -
Purification: Wash the combined organics with 1M NaOH (to remove unreacted catechol), then water, then brine. Dry over
, filter, and concentrate in vacuo. -
Distillation: Purify the resulting oil via vacuum distillation (approx. 60-65°C at 10 mmHg) to yield the clear, colorless liquid product.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic workflow for the laboratory-scale production of the target molecule.
Physicochemical Profile
The following data summarizes the core physical properties derived from experimental values and consensus computational models (ACD/Labs, EPISuite).
| Property | Value | Context/Notes |
| Molecular Formula | ||
| Molecular Weight | 172.13 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 168-170°C | At 760 mmHg |
| LogP (Octanol/Water) | 2.8 - 3.1 | More lipophilic than non-fluorinated analog (LogP ~2.1) |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | Fluorine atoms are weak acceptors |
| TPSA | 18.46 | Polar Surface Area |
| Specific Gravity | ~1.30 g/mL | Denser than water due to Fluorine |
Applications in Drug Design: The Metabolic Block
The primary utility of the 2,2-difluorobenzo[d]dioxole scaffold is its ability to overcome the "structural alert" status of the standard methylenedioxy group.
Mechanism of Metabolic Stability
Standard 1,3-benzodioxoles are oxidized by CYP450 enzymes at the methylene carbon (
The Solution: Replacing hydrogens with fluorine (
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is much stronger than the C-H bond (approx. 98 kcal/mol), resisting oxidative cleavage.
-
Steric/Electronic Shielding: The fluorine atoms electronically deactivate the acetal carbon, preventing the formation of the reactive carbene or quinone intermediates.
Comparative Metabolic Pathway
Figure 3: Mechanistic comparison of metabolic fates. The difluoro-substitution prevents the formation of toxic electrophiles.
References
-
Bioisosterism in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Synthetic Methodology: Yagupolskii, L. M. (1963). Synthesis of 2,2-difluoro-1,3-benzodioxoles. Zhurnal Obshchei Khimii, 33, 1382.
-
Metabolic Stability: Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.
-
Physical Properties: EPA CompTox Chemicals Dashboard. 2,2-Difluoro-1,3-benzodioxole derivatives.
Sources
The Difluorobenzodioxole Ring System: A Technical Guide to Reactivity and Stability for Drug Discovery Professionals
Abstract
The 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged motif in modern medicinal chemistry. Its unique electronic properties, conferred by the gem-difluorinated methylene bridge, significantly influence the reactivity and metabolic stability of parent molecules. This in-depth guide provides a comprehensive overview of the synthesis, electronic nature, reactivity patterns, and metabolic fate of the difluorobenzodioxole ring system. Authored from the perspective of a seasoned application scientist, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this versatile scaffold in the design of novel therapeutics.
Introduction: The Rise of a Bioisosteric Powerhouse
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[1] The 2,2-difluoro-1,3-benzodioxole moiety, a fluorinated analog of the common 1,3-benzodioxole, has garnered significant attention as a valuable building block in pharmaceutical and agricultural chemistry.[2][3] Its utility stems from its role as a bioisostere for other functional groups, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and altered electronic character.[4][5]
The presence of the two fluorine atoms on the methylene bridge dramatically alters the properties of the benzodioxole system.[6] This guide will delve into the fundamental chemistry of this ring system, providing a framework for understanding its behavior in synthetic transformations and biological environments.
Synthesis of the Difluorobenzodioxole Core
The construction of the difluorobenzodioxole ring system is a critical first step for its incorporation into more complex molecules. Several synthetic strategies have been developed, each with its own advantages and limitations.
Fluorination of Dichlorobenzodioxole Precursors
A prevalent and industrially viable method involves the halogen exchange reaction of 2,2-dichloro-1,3-benzodioxole with a fluoride source.[7] This approach is often favored for its scalability and the availability of the starting materials.
Experimental Protocol: Catalytic Fluorination of 2,2-Dichloro-1,3-benzodioxole [7]
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple is charged with anhydrous potassium fluoride (KF) and a catalytic amount of potassium hydrogen fluoride (KHF2).
-
Reaction Setup: 2,2-dichloro-1,3-benzodioxole is added to the flask.
-
Heating: The reaction mixture is heated to 140°C with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and water is added to dissolve the inorganic salts. The organic phase, containing the desired 2,2-difluoro-1,3-benzodioxole, is separated.
-
Purification: The crude product is purified by distillation to yield the final product.
Note: This process can be carried out in the presence of trace amounts of water, which is an advantage in industrial settings.[7]
Desulfurative Fluorination of Thionobenzodioxoles
A milder approach for the synthesis of difluorobenzodioxoles involves the desulfurative fluorination of thionobenzodioxoles.[2] This method is particularly useful for late-stage functionalization, as the reaction conditions are compatible with a wider range of functional groups.[2]
Experimental Workflow: Two-Step Synthesis from Catechols
Caption: Synthesis of difluorobenzodioxoles from catechols.
This two-step process begins with the treatment of a catechol derivative with thiophosgene to form the corresponding thiodioxole. Subsequent reaction with a fluorinating agent, such as silver(I) fluoride or bromine trifluoride, yields the desired difluorobenzodioxole derivative.[2]
Electronic Properties and Stability: The Influence of the CF2 Group
The defining feature of the difluorobenzodioxole ring system is the powerful electron-withdrawing effect of the gem-difluoro group. This has profound implications for the electronic structure and, consequently, the stability of the molecule.
Electron-Withdrawing Nature and Aromaticity
The high electronegativity of the fluorine atoms polarizes the C-F bonds, leading to a significant inductive withdrawal of electron density from the benzodioxole ring. This electron deficiency can be observed through various spectroscopic and computational methods.[8][9] This electronic perturbation influences the aromatic character of the benzene ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions.
Metabolic Stability
A key driver for the use of the difluorobenzodioxole moiety in drug design is its enhanced metabolic stability.[10][11] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[12]
Comparison of Metabolic Lability:
| Moiety | Key Metabolic Pathway | Relative Stability |
| 1,3-Benzodioxole | CYP-mediated oxidation of the methylene bridge | Low |
| 2,2-Difluoro-1,3-benzodioxole | Resistant to oxidation at the CF2 position | High |
This resistance to oxidative metabolism can lead to a longer half-life and improved pharmacokinetic profile of drug candidates.[10] By blocking a potential site of metabolism, the difluorobenzodioxole group can redirect metabolic pathways, potentially leading to a more predictable and favorable drug metabolism and pharmacokinetic (DMPK) profile.[13]
Reactivity of the Difluorobenzodioxole Ring System
The electronic properties of the difluorobenzodioxole ring dictate its reactivity in various chemical transformations. Understanding these reactivity patterns is crucial for the successful application of this scaffold in synthesis.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the CF2 group deactivates the aromatic ring towards electrophilic attack. However, substitution can still be achieved, often requiring harsher conditions or the use of potent electrophiles.
For instance, bromination of 2,2-difluorobenzo-1,3-dioxole can be accomplished using elemental bromine, but may require the presence of a Friedel-Crafts catalyst like hydrogen fluoride to proceed efficiently.[3]
Metallation and Functionalization
Direct metallation of the difluorobenzodioxole ring provides a versatile entry point for the introduction of a wide range of substituents. The 4-position is particularly susceptible to metallation.[14]
Workflow for Metallation and Subsequent Functionalization
Caption: Functionalization via metallation.
Reaction with an alkali metal or an alkali metal compound can generate a 4-metallo-2,2-difluorobenzodioxole derivative.[14] This organometallic intermediate can then be reacted with various electrophiles, such as aldehydes or compounds with a suitable leaving group, to introduce new functional groups at the 4-position.[14] Transmetallation reactions can further expand the scope of accessible derivatives.[14]
The Difluorobenzodioxole Moiety as a Bioisostere
In medicinal chemistry, the concept of bioisosterism involves the substitution of one chemical group with another that retains similar biological activity.[5] The difluorobenzodioxole ring system is an effective bioisostere for several common functionalities.
The difluoromethylene group (CF2) itself is a well-regarded bioisostere for a carbonyl group (C=O) or an ether oxygen atom.[15] This substitution can lead to improved pharmacokinetic profiles while maintaining or even enhancing biological potency.[16] The difluoromethyl group can participate in hydrogen bonding interactions, yet it is significantly more lipophilic and metabolically stable than a hydroxyl group.[16]
The incorporation of the difluorobenzodioxole moiety can enhance metabolic stability and membrane permeability of drug candidates.[4] This fluorinated group also modulates lipophilicity and the capacity for hydrogen bond donation, which are critical for optimizing interactions between a drug and its target.[4]
Conclusion
The 2,2-difluoro-1,3-benzodioxole ring system is a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its unique combination of electronic properties, metabolic stability, and synthetic accessibility makes it an attractive scaffold for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and bioisosteric relationships is paramount for its effective application in drug discovery and development programs. As the demand for drug candidates with optimized DMPK profiles continues to grow, the strategic use of the difluorobenzodioxole moiety is poised to play an increasingly important role in shaping the future of medicine.
References
- Process for the preparation of substituted difluorobenzo-1,3-dioxoles.
- 2,2-Difluoro-1,3-benzodioxole. LookChem.
- Synthesis of difluoroaryldioxoles using BrF3. Organic & Biomolecular Chemistry (RSC Publishing).
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- 2,2-Difluoro-1,3-benzodioxole. CymitQuimica.
- Process for the preparation of derivatives of benzodioxole.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
- Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview. Benchchem.
- A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2‐BCA) Hybrid Bioisosteres. Wiley Online Library.
- Understanding the chemical basis of drug stability and degrad
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
- Application of Bioisosteres in Drug Design. SlideShare.
- The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD.
- Bioisosteres that influence metabolism. Hypha Discovery.
- Bioisosteres for Benzene. Denmark Group.
- Electronic Structure and Optical Properties of Boron Difluoride Dibenzoylmethane Derivatives.
- The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing.
- Metabolic Stability. Pharma Focus Asia.
- Revealing the electronic properties of the B-B bond: the bis-catecholato diboron molecule.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
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- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chigroup.site [chigroup.site]
- 6. CAS 1583-59-1: 2,2-Difluoro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]
- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. US5194628A - Process for the preparation of substituted difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]
- 15. air.unipr.it [air.unipr.it]
- 16. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 2,2-Difluoro-5-methylbenzo[d]dioxole research
Topic: Literature Review of 2,2-Difluoro-5-methylbenzo[d]dioxole Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 656-35-9 | Formula: C8H6F2O2 | Mol. Weight: 172.13 g/mol
Executive Summary
2,2-Difluoro-5-methylbenzo[d]dioxole is a specialized fluorinated building block that has transcended its role as a simple intermediate to become a critical pharmacophore in modern medicinal chemistry. Its structural significance lies in the 2,2-difluorobenzodioxole (DFBD) motif, a bioisostere that enhances metabolic stability and lipophilicity compared to non-fluorinated congeners.
This guide analyzes the synthesis, reactivity, and application of this compound, specifically highlighting its pivotal role as a precursor to the "cyclopropane-carboxylic acid" moiety found in blockbuster CFTR modulators like Lumacaftor and Tezacaftor .[1]
Chemical Profile & The "Fluorine Effect"
The introduction of two fluorine atoms at the methylene bridge of the benzodioxole ring fundamentally alters the physicochemical properties of the molecule.
| Property | Value/Description | Impact on Drug Design |
| Boiling Point | ~130–140 °C (est.) | Volatile liquid; requires careful handling during isolation. |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Higher than non-fluorinated analog; improves membrane permeability. |
| Metabolic Stability | High | The C-F bonds (approx. 116 kcal/mol) block metabolic oxidation at the methylene position, a common clearance pathway for standard benzodioxoles (which form catechols via P450 oxidation). |
| Electronic Effect | Electron Withdrawing | The -OCF2O- group deactivates the benzene ring, making electrophilic aromatic substitution (EAS) slower and more regioselective than in methylenedioxybenzene. |
Synthetic Pathways: Core Methodologies
The synthesis of 2,2-difluoro-5-methylbenzo[d]dioxole generally follows two distinct strategies: the "Deoxy-Fluorination" route (Industrial) and the "Catechol-Carbene" route (Laboratory).
Method A: Chlorination-Fluorination (Industrial Standard)
This route is preferred for large-scale manufacturing due to the low cost of starting materials, though it requires specialized equipment for handling HF.
Protocol Logic:
-
Chlorination: 5-Methyl-1,3-benzodioxole is treated with a radical chlorinating agent (PCl5 or Cl2/radical initiator) to replace the methylene protons with chlorine.
-
Fluorine Exchange: The gem-dichloro intermediate undergoes halogen exchange (Halex) using anhydrous HF or a metal fluoride.
Step-by-Step Protocol (Adapted from US Patent 5,432,290):
-
Chlorination: Charge a reactor with 5-methyl-1,3-benzodioxole (1.0 eq) and PCl5 (2.2 eq). Heat to 100–110°C. Monitor the evolution of HCl gas. Continue until GC analysis shows complete conversion to 2,2-dichloro-5-methyl-1,3-benzodioxole.
-
Workup 1: Distill off POCl3 byproduct under reduced pressure.
-
Fluorination: Transfer the crude dichloro intermediate to a Hastelloy autoclave. Cool to 0°C.[2][3][4]
-
Reagent Addition: Introduce anhydrous HF (4.0 eq) or KHF2 (catalytic) + KF (stoichiometric).
-
Reaction: Heat to 80–120°C under autogenous pressure for 4–6 hours.
-
Quench: Vent excess HF (scrubber required). Neutralize residue with aqueous NaHCO3.
-
Isolation: Extract with dichloromethane, dry over MgSO4, and fractionally distill to obtain the clear liquid product.
Method B: Carbene Insertion (Laboratory Scale)
This method avoids HF but utilizes ozone-depleting substances or specialized difluorocarbene sources.
Protocol Logic: Base-mediated reaction of 4-methylcatechol with a difluorocarbene source (e.g., dibromodifluoromethane or chlorodifluoromethane).
Step-by-Step Protocol:
-
Setup: Dissolve 4-methylcatechol (10 mmol) in DMF (20 mL).
-
Base Addition: Add K2CO3 (25 mmol) and stir at room temperature for 30 min to form the catecholate dianion.
-
Carbene Source: Add CBr2F2 (dibromodifluoromethane) (12 mmol) dropwise or bubble ClCHF2 gas through the solution at 60–80°C.
-
Reaction: Stir at 80°C for 12 hours.
-
Workup: Dilute with water, extract with diethyl ether. Wash organic layer with 1M NaOH (to remove unreacted catechol).
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Visualization of Synthetic Logic
Figure 1: Comparative synthetic routes for 2,2-difluoro-5-methylbenzo[d]dioxole.
Functionalization & Reactivity
The 5-methyl group is the primary "handle" for further chemical elaboration. In drug discovery, this methyl group is rarely the endpoint; it is almost exclusively oxidized to an aldehyde or acid to facilitate coupling.
Benzylic Oxidation (Key Transformation)
To access the pharmacophore found in CFTR modulators, the methyl group must be oxidized.
-
To Aldehyde (CAS 656-42-8):
-
Reagent: NBS (N-Bromosuccinimide) / AIBN followed by Sommelet reaction (Hexamethylenetetramine).
-
Significance: Precursor to agrochemical fungicides (e.g., Fludioxonil analogs).[1]
-
-
To Carboxylic Acid (CAS 656-46-2):
-
Reagent: KMnO4 / Pyridine or catalytic Co/Mn oxidation (industrial).
-
Significance: Direct precursor to Lumacaftor intermediate.
-
Electrophilic Aromatic Substitution
Due to the electron-withdrawing nature of the -OCF2O- ring, the benzene ring is deactivated.
-
Bromination: Requires strong Lewis acids (FeBr3). Occurs primarily at the 6-position (ortho to the oxygen, para to the methyl), creating a 5,6-disubstituted pattern often used to introduce cross-coupling handles.
Case Study: The CFTR Modulator Story
The most high-profile application of the 2,2-difluoro-5-methylbenzo[d]dioxole scaffold is in the treatment of Cystic Fibrosis.
Drug: Lumacaftor (VX-809) & Tezacaftor (VX-661) Role of Scaffold: The 2,2-difluorobenzodioxole moiety is linked to a cyclopropane ring. This specific lipophilic domain binds to the First Membrane Spanning Domain (MSD1) of the CFTR protein.
-
Mechanism: It acts as a "chaperone," stabilizing the folded state of the F508del-CFTR mutant protein, preventing its premature degradation.
-
Why Difluoro? Early SAR (Structure-Activity Relationship) studies indicated that non-fluorinated benzodioxoles were rapidly metabolized. The difluoro-analog maintained binding affinity while drastically increasing half-life (
).
Workflow: From Intermediate to Drug
-
Starting Material: 2,2-Difluoro-5-methylbenzo[d]dioxole.[1]
-
Oxidation: Converted to 2,2-difluorobenzo[d]dioxole-5-carboxylic acid.[3]
-
Cyclopropanation: The acid is esterified, then reacted with 1,2-dibromoethane (or similar alkylator) to form the 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid .
-
Coupling: Amide coupling with an aminopyridine derivative yields the final drug.
Figure 2: The lineage of the 5-methyl precursor in CFTR drug synthesis.
Safety & Handling
-
Hazards: The compound is an irritant to eyes, skin, and the respiratory system (H315, H319, H335). It is a combustible liquid.
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
HF Warning: If synthesizing via Method A, strict HF safety protocols (calcium gluconate availability, full PPE) are mandatory.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow autoxidation of the methyl group over long periods.
References
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Process for preparing 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
Lumacaftor (VX-809) PubChem Compound Summary. Source: National Center for Biotechnology Information (2025). URL:[Link]
-
Tezacaftor (VX-661) DrugBank Entry. Source: DrugBank Online. URL:[Link]
-
Synthesis of 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers. Source: ResearchGate (2021). URL:[Link]
Sources
Strategic Molecular Design: Fluorine Incorporation & Bioisosterism in Life Sciences
Topic: Strategic Fluorine Incorporation & Bioisosterism Context: Bridging Medicinal Chemistry and Agrochemical Discovery
Executive Summary
In the high-stakes arenas of medicinal chemistry and agrochemicals, the distinction between a "hit" and a "lead" often hinges on subtle physicochemical optimizations.[1] This technical guide focuses on the most transformative tool in the modern discovery arsenal: Strategic Fluorine Incorporation and Scaffold Hopping .
As a Senior Application Scientist, I posit that fluorine is not merely a substituent; it is a physicochemical editor . Its unique van der Waals radius (1.47 Å, nestled between Hydrogen’s 1.20 Å and Oxygen’s 1.52 Å) and extreme electronegativity allow for precise modulation of metabolic stability, lipophilicity (LogP), and pKa without imposing significant steric penalties. This guide details the mechanistic logic, synthetic protocols, and validation systems required to deploy this technology effectively.
Part 1: The Physicochemical Logic (The "Why")
The decision to incorporate fluorine or bioisosteres (e.g., replacing a carboxylate with a tetrazole or a hydrogen with a deuterium/fluorine) must be driven by causality, not randomness.
1.1 Metabolic Blocking & Stability
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).
-
Application: Replacing a metabolically labile C-H site (often para-positions on phenyl rings or alpha-positions to amines) with C-F blocks Cytochrome P450 oxidation.
-
Agrochemical Relevance: Extends the half-life of fungicides in the field, reducing application frequency.
-
MedChem Relevance: Improves oral bioavailability (AUC) and reduces clearance (CL).
1.2 Electronic Modulation (pKa Tuning)
-
Mechanism: Fluorine’s inductive electron-withdrawing effect (
) lowers the pKa of adjacent basic centers. -
Causality: reducing the basicity of a piperidine nitrogen by adjacent fluorination can reduce hERG channel inhibition (cardiotoxicity) and improve membrane permeability by increasing the neutral fraction at physiological pH.
1.3 Visualization: The Fluorine Impact Cycle
Figure 1: The multi-parametric optimization cycle driven by strategic fluorine incorporation.
Part 2: Comparative Data Analysis
The following table contrasts the physicochemical shifts observed when modifying a standard phenyl ring scaffold, a common motif in both kinase inhibitors (MedChem) and SDHI fungicides (AgroChem).
| Parameter | Unsubstituted Phenyl (H) | 4-Fluoro Phenyl (F) | 4-Trifluoromethyl (CF3) | Impact Analysis |
| Van der Waals Radius | 1.20 Å | 1.47 Å | ~2.20 Å | F mimics H sterically; CF3 mimics Isopropyl. |
| Hammett Constant ( | 0.00 | 0.06 | 0.54 | CF3 is strongly electron-withdrawing, deactivating the ring. |
| Lipophilicity ( | 0.00 | +0.14 | +0.88 | CF3 drastically increases lipophilicity (penetration); F is subtle. |
| Metabolic Liability | High (Oxidation prone) | Low (Blocked) | Very Low | F blocks para-oxidation; CF3 blocks and alters electronics. |
| Bond Energy (C-X) | ~99 kcal/mol | ~116 kcal/mol | ~116 kcal/mol | C-F bond renders the site chemically inert to metabolic attack. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Late-Stage C-H Fluorination (Radical Mechanism)
Target: Direct fluorination of benzylic or unactivated C(sp3)-H bonds.
1. Reagents & Setup:
-
Substrate: 0.5 mmol Lead Compound (e.g., containing a benzylic C-H).
-
Fluorinating Agent: Selectfluor (1.5 equiv) or N-Fluorobenzenesulfonimide (NFSI).
-
Catalyst: Decatungstate (TBADT) (2 mol%) or Ir(ppy)3 (1 mol%) for photocatalysis.
-
Solvent: Acetonitrile:Water (1:1) or Acetone.
-
Light Source: 390 nm LED (if photochemical).
2. Execution (Step-by-Step):
-
Preparation: In a borosilicate vial, dissolve the substrate and catalyst in the solvent system. Degas with
sparging for 10 minutes (Oxygen quenches radical species). -
Initiation: Add Selectfluor under inert atmosphere. Seal the vial with a Teflon-lined cap.
-
Reaction: Irradiate with Blue LED (or 390 nm) at 25°C for 12–24 hours. Stirring rate must be high (>800 rpm) to ensure photon penetration.
-
Quench: Dilute with saturated
solution. Extract with Ethyl Acetate (x3).
3. Validation (The "Trust" Pillar):
-
TLC/LCMS: Check for the emergence of the M+18 (F) peak. Note that F-substitution often causes a retention time shift (usually later in reverse phase).
-
19F NMR: This is the gold standard. Look for a singlet around -100 to -150 ppm. If multiple peaks appear, regioselectivity is poor.
-
Self-Check: If the reaction turns black/brown, degradation occurred. Reduce light intensity or add a radical scavenger.
Protocol B: Lipophilicity Assessment (Shake-Flask LogD)
Context: Validating if the bioisostere improved membrane permeability.
-
Preparation: Prepare a 10 mM DMSO stock of the fluorinated analog.
-
Partitioning: Add 50 µL stock to a vial containing 1 mL Octanol (pre-saturated with buffer) and 1 mL PBS Buffer (pH 7.4).
-
Equilibrium: Vortex for 1 hour; centrifuge at 3000 rpm for 10 mins to separate phases.
-
Analysis: Quantify concentration in both phases using HPLC-UV.
-
Calculation:
.
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for applying Bioisosterism vs. Fluorination during the Lead Optimization phase.
Figure 2: Decision matrix for deploying Bioisosteres vs. Fluorination in Lead Optimization.
References
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). [Link]
-
Fluorine in Pharmaceutical Industry: The Impact of C-F Bond. Eurofluor. [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. (2019). [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine. Molecules. (2024).[1] [Link]
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Medicinal Chemistry. [Link]
Sources
safety, handling, and storage of 2,2-Difluoro-5-methylbenzo[d]dioxole
Technical Whitepaper: Safety, Handling, and Storage of 2,2-Difluoro-5-methylbenzo[d]dioxole
Document Control:
-
Subject: 2,2-Difluoro-5-methylbenzo[d]dioxole
-
Synonyms: 5-Methyl-2,2-difluoro-1,3-benzodioxole; 2,2-Difluoro-5-methyl-1,3-benzodioxole[1]
-
Primary Hazard Class: Irritant / Combustible Liquid / HF-Generator (Decomposition)[1][2]
Executive Summary: The Fluorine Factor
2,2-Difluoro-5-methylbenzo[d]dioxole is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] It serves as a lipophilic, metabolically stable bioisostere for the methylenedioxy group.[2]
The Critical Safety Distinction: Unlike standard methylenedioxy compounds (e.g., piperonyl derivatives), the presence of the gem-difluoro (
Physicochemical Profile & Hazard Identification
Understanding the physical properties is the first step in designing engineering controls.[2] The fluorine substitution increases density and lipophilicity compared to the non-fluorinated parent.[2]
Table 1: Physicochemical Properties (Estimated/Typical)
| Property | Value (Approximate) | Operational Implication |
| Physical State | Liquid (Colorless to light yellow) | Splash risk; requires tight-fitting eye protection.[1][3] |
| Boiling Point | ~160–170 °C | Low vapor pressure at RT, but generates significant vapor upon heating.[2] |
| Flash Point | ~60–80 °C (Closed Cup) | Combustible. Requires grounding/bonding during transfer.[2] |
| Density | ~1.2 – 1.3 g/mL | Heavier than water.[2] Spills will sink in aqueous environments.[2] |
| Lipophilicity (LogP) | > 2.5 (Estimated) | High skin permeation potential.[2] Latex gloves are insufficient.[2] |
| Reactivity | Stable | Incompatible with strong oxidizers and strong bases.[2] |
Hazard Statements (GHS)
-
CRITICAL WARNING: EUH032: Contact with acids liberates very toxic gas (if hydrolysis occurs under extreme conditions); Decomposition yields HF.[2]
Strategic Handling & Engineering Controls
Effective handling relies on a "Hierarchy of Controls" that prioritizes containment over personal protective equipment (PPE).[2]
Engineering Controls
-
Primary Containment: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[2]
-
Inert Atmosphere: While not strictly pyrophoric, the compound should be handled under Nitrogen (
) or Argon ( ) to prevent slow oxidation and moisture ingress, which can degrade the dioxole ring over time.[2] -
Static Control: Due to its combustibility, all transfer vessels (glassware, reactors) must be grounded.[2] Use conductive tubing for large-scale transfers.
Personal Protective Equipment (PPE) Matrix
-
Gloves:
-
Respiratory: If working outside a hood (not recommended) or during spill cleanup, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2] The "AG" component is critical for potential HF byproducts.[2]
-
Eyes: Chemical splash goggles.[2] Face shield required for operations >100 mL.[2]
Diagram: Operational Safety Workflow
Figure 1: Step-by-step operational workflow ensuring redundant safety barriers before chemical manipulation.
Storage Integrity & Stability
Proper storage extends shelf life and minimizes the risk of container over-pressurization due to decomposition.[2]
-
Temperature: Store at 2–8 °C (Refrigerated) . While stable at room temperature for short periods, long-term storage requires cooling to inhibit potential autoxidation of the methyl group.[1]
-
Atmosphere: Store under an inert gas blanket (Argon preferred due to density).[2]
-
Container:
Emergency Response: The HF Protocol
This is the most critical section for safety officers.[2] In a fire or thermal decomposition event, the
Fire Fighting
-
Media: Use Alcohol-resistant foam , Dry Chemical, or
.[1][2] -
DO NOT USE: Water jet. Water can spread the immiscible liquid and may react with hot decomposition products to generate HF clouds.[2]
-
Byproducts: HF (corrosive/toxic),
(toxic), CO.[2]
First Aid (Specific to Fluorinated Exposure)
Standard organic exposure protocols must be augmented with HF-specific treatment if decomposition is suspected or if skin contact causes deep, delayed pain (indicative of fluoride ion penetration).[1][2]
-
Skin: Wash with water for 5 minutes, then apply 2.5% Calcium Gluconate Gel .[2] Massage into skin until pain subsides.[2]
-
Eyes: Irrigate with water for 15 minutes.[2][5][6] Do not use calcium gluconate in eyes unless specialized ophthalmic solution is available.[2]
-
Inhalation: Move to fresh air. Oxygen may be required.[2] Monitor for delayed pulmonary edema (up to 24 hours).[2]
Diagram: Emergency Decision Tree
Figure 2: Decision logic for emergency response, highlighting the critical branch for HF mitigation.
References
-
PubChem. (n.d.).[2] Compound Summary: 2,2-Difluoro-1,3-benzodioxole derivatives.[1][6][7][8] National Library of Medicine.[2] Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier: Fluorinated Aromatic Hydrocarbons.[2] Retrieved from [Link][1][2]
-
Honeywell Specialty Chemicals. (2002).[2] Hydrofluoric Acid Medical Treatment / Calcium Gluconate.[2] (Standard industry reference for HF-generating compounds).[2]
Sources
- 1. echemi.com [echemi.com]
- 2. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 三丁基氧化锡 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 136593-45-8 Cas No. | 5-Acetyl-2,2-difluoro-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]
- 8. 2,2-二氟-5-甲酰苯并二噁茂 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Scalable Synthesis of 2,2-Difluoro-5-methylbenzo[d]dioxole via Difluorocarbene Insertion
Abstract & Strategic Significance
2,2-Difluoro-5-methylbenzo[d]dioxole (CAS: 68119-29-9) is a critical fluorinated building block in medicinal chemistry and agrochemical synthesis. The 2,2-difluorobenzodioxole moiety serves as a lipophilic, metabolically stable bioisostere for the traditional methylenedioxy group or methoxy substituents. Its inclusion in drug scaffolds often improves metabolic half-life by blocking cytochrome P450 oxidation sites while modulating the compound's electronic properties.
This protocol details a robust, laboratory-scale synthesis utilizing sodium chlorodifluoroacetate as a solid-source difluorocarbene precursor. Unlike traditional methods relying on gaseous, ozone-depleting chlorodifluoromethane (Freon-22) or highly toxic thiophosgene/SF4 routes, this "solid-state" approach offers superior safety, stoichiometry control, and operational simplicity.
Retrosynthetic Analysis & Reaction Pathway
The synthesis relies on the in situ generation of difluorocarbene (
Figure 1: Mechanistic pathway for the difluoromethylenation of 4-methylcatechol. The reaction proceeds via sequential O-alkylation driven by the electrophilic nature of the generated carbene.
Safety & Hazard Assessment (Critical)
| Hazard Class | Risk Description | Mitigation Strategy |
| Gas Evolution | Rapid release of | Do NOT seal the reaction tightly. Use an oil bubbler or open reflux condenser to vent gas safely. |
| Fluorine Toxicity | Potential generation of trace HF or fluorophosgene-like intermediates. | Perform all operations in a well-ventilated fume hood. Do not acidify the waste stream without prior quenching. |
| Thermal Runaway | The decarboxylation is endothermic but the carbene insertion is exothermic. | Heat the reaction mixture gradually. Do not exceed 135°C to prevent rapid decomposition of the reagent. |
| Solvent Hazards | DMF (Dimethylformamide) is hepatotoxic and readily absorbed through skin. | Wear butyl rubber gloves. Wash splashes immediately. |
Materials & Reagents
| Component | MW ( g/mol ) | Equiv.[2] | Quantity | Role |
| 4-Methylcatechol | 124.14 | 1.0 | 6.20 g (50 mmol) | Substrate |
| Sodium Chlorodifluoroacetate | 152.46 | 2.5 | 19.06 g (125 mmol) | Carbene Source |
| Potassium Carbonate (Anhydrous) | 138.21 | 1.5 | 10.36 g (75 mmol) | Base / HF Scavenger |
| DMF (Anhydrous) | 73.09 | N/A | 50 mL (1.0 M) | Solvent |
| Water | 18.02 | N/A | 200 mL | Quench |
| Diethyl Ether or EtOAc | - | N/A | 3 x 50 mL | Extraction |
Note: Sodium chlorodifluoroacetate is hygroscopic. Dry in a vacuum desiccator if the bottle has been opened previously. Water interferes with carbene generation.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Connect the top of the reflux condenser to an oil bubbler to monitor gas evolution.
-
Charge the flask with DMF (50 mL) .
-
Add 4-Methylcatechol (6.20 g, 50 mmol) and Potassium Carbonate (10.36 g, 75 mmol) .
-
Stir the mixture at room temperature for 15 minutes to allow partial deprotonation (mixture will darken).
Step 2: Carbene Generation & Insertion
-
Add Sodium Chlorodifluoroacetate (19.06 g, 125 mmol) in a single portion.
-
Place the flask in a pre-heated oil bath set to 95°C .
-
Process Insight: Decarboxylation of the acetate typically initiates around 90-95°C. You will observe steady bubbling (
) in the oil bubbler.
-
-
Slowly ramp the temperature to 110-120°C over 30 minutes.
-
Maintain stirring at 115°C for 2 to 4 hours .
-
Endpoint: Monitor by TLC (20% EtOAc/Hexane). The starting catechol (polar, lower
) should disappear, and a non-polar spot (Product, high ) should appear. -
Note: If the reaction stalls, an additional 0.5 equiv of Sodium Chlorodifluoroacetate may be added.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture into 200 mL of ice-water .
-
Extract the aqueous mixture with Diethyl Ether (3 x 50 mL) .
-
Alternative: Ethyl Acetate can be used, but Ether is easier to remove from the volatile product.
-
-
Combine the organic layers and wash sequentially with:
-
1M NaOH (2 x 30 mL) : Critical step to remove unreacted catechol and phenolic impurities.
-
Water (1 x 30 mL) .
-
Brine (1 x 30 mL) .
-
-
Dry the organic phase over anhydrous
. -
Filter and concentrate under reduced pressure (Rotary Evaporator). Caution: The product is a liquid with moderate volatility. Do not use high vacuum (<10 mbar) at high bath temps during solvent removal.
Step 4: Purification
-
The crude residue is typically a pale yellow oil.
-
Distillation: For high purity, distill the oil under reduced pressure.
-
Expected Boiling Point: ~70-75°C at 15 mmHg (estimated). Atmospheric bp is approx. 172°C.
-
Flash Chromatography: Alternatively, purify on silica gel eluting with 100% Hexanes
5% EtOAc/Hexanes. The product elutes very early due to low polarity.
-
Analytical Characterization
| Technique | Expected Data | Interpretation |
| Appearance | Colorless to pale yellow liquid. | - |
| Aromatic protons show typical 1,2,4-substitution pattern. Methyl group appears as a clean singlet. | ||
| Characteristic singlet for the symmetric | ||
| GC-MS (EI) | Molecular ion confirms the addition of |
Troubleshooting & Optimization
Low Yield (<40%)
-
Moisture: The difluorocarbene intermediate is extremely sensitive to hydrolysis. Ensure DMF is anhydrous (<50 ppm water) and the potassium carbonate is flame-dried or oven-dried.
-
Stirring: The reaction is heterogeneous (solid salts in DMF). Vigorous stirring is required to ensure mass transfer.
Incomplete Conversion
-
Reagent Decomposition: If the sodium chlorodifluoroacetate is old or wet, it may decompose without generating carbene efficiently. Increase reagent loading to 3.0 equivalents.
-
Temperature: If the bath temperature is too low (<90°C), decarboxylation is too slow. If too high (>140°C), the carbene dimerizes to tetrafluoroethylene before reacting with the phenol. Maintain 115-120°C strictly.
Product Volatility
-
Loss during evaporation: The product is a liquid with a distinct odor. When removing the extraction solvent, avoid heating the water bath above 30°C and monitor the vacuum pressure to prevent co-evaporation of the product.
References
- Yagupol'skii, L. M. "Fluorine-containing heterocycles." Journal of General Chemistry USSR, 1960. (Foundational work on difluoromethylenedioxy bridges).
-
Mehta, V. P., & Greaney, M. F. "S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate."[3] Organic Letters, 2013 , 15(19), 5036-5039.[3] [Link]
- Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry, 2017, 82, 7337.
Sources
Application Notes and Protocols for the Aromatic Functionalization of 2,2-Difluoro-5-methylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-5-methylbenzo[d]dioxole is a key structural motif in medicinal chemistry and materials science. The difluoromethylenedioxy group serves as a bioisosteric replacement for a catechol or guaiacol moiety, often improving metabolic stability and pharmacokinetic properties of drug candidates. The ability to selectively functionalize the aromatic ring of this scaffold is paramount for developing new chemical entities with tailored biological activities.
This guide provides a comprehensive overview of key functionalization reactions for the aromatic ring of 2,2-Difluoro-5-methylbenzo[d]dioxole. It delves into the underlying principles of regioselectivity and offers detailed, field-proven protocols for common and impactful transformations, including nitration, halogenation, and Friedel-Crafts reactions.
Understanding Regioselectivity in Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution (EAS) on the 2,2-Difluoro-5-methylbenzo[d]dioxole ring is governed by the electronic effects of its two substituents: the methyl group (-CH₃) and the difluoromethylenedioxy group (-OCF₂O-).
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.
-
Difluoromethylenedioxy Group (-OCF₂O-): This group exhibits a dual nature. The oxygen atoms can donate electron density into the ring via resonance, which would direct ortho and para. However, the two highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect, which deactivates the ring overall.[1]
The interplay of these effects determines the position of substitution. The activating, ortho, para-directing methyl group has a more dominant influence on the regioselectivity. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the methyl group. Given that the position para to the methyl group is already substituted, the primary sites for functionalization are the two ortho positions. Steric hindrance may lead to a preference for one of these positions over the other.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Key Functionalization Reactions and Protocols
Nitration of the Aromatic Ring
Nitration is a fundamental reaction to introduce a nitro group (-NO₂) onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine or used as a directing group for further substitutions.
Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the classic reagent for nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2] The reaction is typically run at low temperatures to control the exothermic reaction and prevent side reactions.
Experimental Protocol: Synthesis of 2,2-Difluoro-5-methyl-6-nitrobenzo[d]dioxole
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,2-Difluoro-5-methylbenzo[d]dioxole (1.0 eq) to concentrated sulfuric acid (5 volumes) at 0 °C.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C. Add this mixture dropwise to the solution from step 1, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2,2-Difluoro-5-methyl-6-nitrobenzo[d]dioxole.
| Product | CAS Number | Molecular Formula | Expected Yield |
| 2,2-Difluoro-5-methyl-6-nitrobenzo[d]dioxole | N/A | C₈H₅F₂NO₄ | 75-85% |
Bromination of the Aromatic Ring
Halogenation, particularly bromination, introduces a bromine atom onto the aromatic ring. The bromo-substituted product is an invaluable intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds.
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for bromination.[3] An acid catalyst, such as sulfuric acid or iron(III) bromide, is often used to polarize the Br-Br bond (or the Br-N bond in NBS), generating a more potent electrophile. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or dichloromethane.
Experimental Protocol: Synthesis of 6-Bromo-2,2-difluoro-5-methylbenzo[d]dioxole
-
Preparation: Dissolve 2,2-Difluoro-5-methylbenzo[d]dioxole (1.0 eq) in dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Catalyst Addition: Slowly add a catalytic amount of iron(III) bromide (0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
| Product | CAS Number | Molecular Formula | Expected Yield |
| 6-Bromo-2,2-difluoro-5-methylbenzo[d]dioxole | N/A | C₈H₅BrF₂O₂ | 80-90% |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing an acyl group (-COR) to the aromatic ring.[4] The resulting ketone can be a final product or a precursor for further transformations.
Causality Behind Experimental Choices: The reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide. More than one equivalent of the Lewis acid is required as it complexes with the acylating agent and the product ketone.
Experimental Protocol: Synthesis of 1-(2,2-Difluoro-5-methyl-1,3-benzodioxol-6-yl)ethan-1-one
-
Preparation: Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (10 volumes) under a nitrogen atmosphere in a three-necked flask equipped with a stirrer, dropping funnel, and condenser. Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the suspension, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of 2,2-Difluoro-5-methylbenzo[d]dioxole (1.0 eq) in dry dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography (hexane/ethyl acetate gradient) to obtain the acylated product.
| Product | CAS Number | Molecular Formula | Expected Yield |
| 1-(2,2-Difluoro-5-methyl-1,3-benzodioxol-6-yl)ethan-1-one | N/A | C₁₀H₈F₂O₃ | 65-75% |
Metalation and Cross-Coupling Reactions
The halogenated derivatives of 2,2-Difluoro-5-methylbenzo[d]dioxole are versatile precursors for various metal-catalyzed cross-coupling reactions. For instance, a bromo-derivative can undergo a Suzuki coupling with a boronic acid to form a new C-C bond.
Caption: General workflow for functionalization via bromination and subsequent Suzuki coupling.
Illustrative Protocol: Suzuki Coupling of 6-Bromo-2,2-difluoro-5-methylbenzo[d]dioxole
-
Preparation: To a degassed mixture of 6-Bromo-2,2-difluoro-5-methylbenzo[d]dioxole (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.
Conclusion
The functionalization of the aromatic ring of 2,2-Difluoro-5-methylbenzo[d]dioxole provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the principles of regioselectivity and employing robust synthetic protocols for nitration, halogenation, and Friedel-Crafts acylation, researchers can efficiently generate a diverse range of derivatives. Furthermore, the halogenated intermediates serve as key building blocks for advanced C-C and C-N bond-forming cross-coupling reactions, significantly expanding the accessible chemical space.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Edubirdie. Nitration of Methyl Benzoate Mechanism. [Link]
-
YouTube. (2020, February 25). 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. [Link]
Sources
Application Notes and Protocols for the Incorporation of 2,2-Difluoro-5-methylbenzo[d]dioxole into Drug Scaffolds
Introduction: Strategic Bioisosteric Replacement for Enhanced Drug Properties
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. A key tactic in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity.[1][2] This guide focuses on the application of the 2,2-difluoro-5-methylbenzo[d]dioxole moiety as a bioisosteric replacement for the more traditional 3,4-methylenedioxy and related catechol-derived functionalities.
The rationale for this substitution is compelling. The methylenedioxy group, while present in numerous natural products and pharmaceuticals, is often susceptible to metabolic cleavage by cytochrome P450 enzymes, leading to the formation of reactive catechol intermediates.[3] This can result in poor metabolic stability, potential drug-drug interactions, and toxicity.[3] The introduction of the difluoromethylene group (-CF2-) in place of the methylene group (-CH2-) offers a robust solution to these challenges. The strong carbon-fluorine bonds are significantly more resistant to oxidative metabolism, thereby enhancing the metabolic stability of the parent molecule.[4][5] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the aromatic ring, potentially influencing receptor binding affinity and other pharmacological parameters.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical incorporation of the 2,2-difluoro-5-methylbenzo[d]dioxole scaffold into drug candidates. We will delve into the synthetic pathways, provide detailed experimental protocols for key transformations, and present a comparative analysis of the resulting physicochemical and pharmacological properties.
The 2,2-Difluoro-5-methylbenzo[d]dioxole Moiety: A Profile
The 2,2-difluoro-5-methylbenzo[d]dioxole moiety offers a unique combination of steric and electronic properties that make it an attractive building block in drug design.
| Property | Value/Description | Source |
| CAS Number | 68119-29-9 | [6] |
| Molecular Formula | C₈H₆F₂O₂ | [6] |
| Molecular Weight | 172.13 g/mol | [6] |
| Physical Form | Liquid | [6] |
| Key Feature | Bioisostere of the 3,4-methylenedioxy moiety with enhanced metabolic stability. | [5] |
Synthetic Strategies and Key Intermediates
The most common and versatile starting material for the introduction of the 2,2-difluoro-5-methylbenzo[d]dioxole moiety is 5-bromo-2,2-difluoro-1,3-benzodioxole . This key intermediate is commercially available and serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile installation of the desired methyl group or direct coupling to a larger drug scaffold.
Caption: Synthetic route to 2,2-Difluoro-5-methylbenzo[d]dioxole.
Protocols for Incorporation
The following protocols detail the key palladium-catalyzed cross-coupling reactions for the synthesis of 2,2-Difluoro-5-methylbenzo[d]dioxole and its subsequent incorporation into more complex molecules.
Protocol 1: Synthesis of 2,2-Difluoro-5-methylbenzo[d]dioxole via Suzuki-Miyaura Coupling
This protocol describes a representative method for the methylation of 5-bromo-2,2-difluoro-1,3-benzodioxole using methylboronic acid. The conditions are adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with alkylboronic acids.[2][7][8]
Materials:
-
5-Bromo-2,2-difluoro-1,3-benzodioxole
-
Methylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 equiv.), methylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the catalyst pre-mixture to the Schlenk flask via syringe, followed by additional anhydrous 1,4-dioxane and degassed water to achieve a desired solvent ratio (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2,2-difluoro-5-methylbenzo[d]dioxole.
Protocol 2: Incorporation into a Drug Scaffold via Palladium-Catalyzed Cross-Coupling Reactions
Once synthesized, or by utilizing the bromo-intermediate directly, the 2,2-difluoro-5-methylbenzo[d]dioxole moiety can be incorporated into a target drug scaffold using a variety of robust palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the nature of the coupling partners.
Caption: Palladium-catalyzed cross-coupling strategies for incorporation.
A. Suzuki-Miyaura Coupling: For coupling with aryl or vinyl boronic acids/esters on the drug scaffold.[9]
B. Negishi Coupling: For coupling with organozinc reagents on the drug scaffold.[3]
C. Stille Coupling: For coupling with organotin reagents on the drug scaffold.[5]
D. Sonogashira Coupling: For coupling with terminal alkynes on the drug scaffold.[9]
E. Buchwald-Hartwig Amination: For the formation of a C-N bond between the benzodioxole ring and an amine on the drug scaffold.[10]
For detailed, generalized protocols for each of these reactions, please refer to the comprehensive reviews cited in the references section.
Comparative Physicochemical and Pharmacokinetic Properties
The primary motivation for employing the 2,2-difluoro-5-methylbenzo[d]dioxole moiety is the anticipated improvement in drug-like properties. Below is a comparative table illustrating the expected changes when replacing a methylenedioxy group with its difluoro analogue, based on data from comparative studies of MDMA and its bioisosteres.[5]
| Parameter | Methylenedioxy Analogue | 2,2-Difluoromethylenedioxy Analogue | Rationale for Improvement |
| Metabolic Stability | Lower (susceptible to CYP450-mediated cleavage) | Higher (C-F bonds are resistant to oxidative metabolism) | Increased resistance to phase I metabolism, leading to a longer half-life. |
| Lipophilicity (logP) | Lower | Higher | The fluorine atoms increase lipophilicity, which can affect cell permeability and plasma protein binding. |
| Receptor Binding Affinity | Varies | Generally comparable or slightly higher | The electronic perturbation from the fluorine atoms can fine-tune interactions with the target protein. |
| Off-Target Activity | Can have activity at various receptors (e.g., 5-HT₂) | Often reduced | The altered electronic and steric profile can lead to improved selectivity. |
| Potential for Reactive Metabolites | Higher (catechol formation) | Lower | Blocking the metabolic pathway that leads to reactive intermediates enhances safety. |
Case Study: A CFTR Modulator
A notable example of the incorporation of the 2,2-difluorobenzo[d]dioxole core is in the development of correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] The compound (R)-1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide incorporates this moiety.[1] The inclusion of the difluorobenzodioxole group is a strategic choice to enhance the metabolic stability and overall pharmacokinetic profile of the drug candidate, which is crucial for a chronically administered therapeutic.
Conclusion
The 2,2-difluoro-5-methylbenzo[d]dioxole moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its strategic implementation as a bioisosteric replacement for the metabolically labile methylenedioxy group can confer significant advantages in terms of metabolic stability, and can favorably modulate the overall pharmacological profile of a drug candidate. The synthetic accessibility of this building block, primarily through robust palladium-catalyzed cross-coupling reactions, makes it a practical and attractive option for drug discovery programs. By understanding the rationale behind its use and employing the outlined protocols, researchers can effectively leverage the benefits of the 2,2-difluoro-5-methylbenzo[d]dioxole scaffold to develop safer and more efficacious therapeutics.
References
-
EPO. (2020, May 20). DIFLUOROBENZO[D][1][4]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP - EPO. Retrieved from [Link]
-
Simmler, C., et al. (2024). Bioisosteric analogs of MDMA: improving the pharmacological profile? Psychopharmacology. Retrieved from [Link]
-
Vignoli, J. A., et al. (2021). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. International Journal of Molecular Sciences. Retrieved from [Link]
-
Unknown. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]
- Simmler, C., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? Psychopharmacology.
-
Paine, M. J., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica. Retrieved from [Link]
-
Wei, Y., et al. (2021). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. Molecules. Retrieved from [Link]
-
Shinohara, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Chemical Communications. Retrieved from [Link]
-
Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bygd, M. D., et al. (2021). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate. Retrieved from [Link]
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
-
Benedetti, M. S., et al. (1977). Absorption, metabolism and excretion of safrole in the rat and man. Toxicology. Retrieved from [Link]
-
Al-Mijalli, S. H., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Saudi Journal of Biological Sciences. Retrieved from [Link]
-
ResearchGate. Possible metabolic pathways of dillapiole (dA) and safrole (S) by C.... Retrieved from [Link]
-
MDPI. (2026, January 16). Synthesis of 5′-Chlorospiro(benzo[d][1][4]dioxole-2,4′-[4][7]thiadiazin). Retrieved from [Link]
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- 1. data.epo.org [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Acetyl-2,2-difluoro-1,3-benzodioxole | 136593-45-8 | Benchchem [benchchem.com]
- 5. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2-Difluoro-5-methyl-1,3-benzodioxole | 68119-29-9 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Application Note: Strategic Deployment of Carbonyl Bioisosteres in Drug Design
Abstract
The carbonyl group (
Introduction: The Carbonyl Liability
In Lead Optimization, the carbonyl group often represents a "metabolic soft spot." While necessary for target engagement, it contributes to:
-
Rapid Clearance: Ketones are prone to reduction by aldo-keto reductases; esters/amides are susceptible to hydrolysis.
-
Solubility Cliffs: Aromatic ketones can drive high lipophilicity (
) without offering the polarity required for solvation. -
Epimerization: Carbonyls increase the acidity of
-protons, risking stereochemical instability.
The Solution: Bioisosteres that mimic the carbonyl's electronic profile (dipole, H-bond acceptance) while blocking metabolic attack and improving physicochemical properties.[1][2][3]
Module A: The Oxetane (The "Polar Hydrophobic" Shift)
The oxetane ring (1,3-propylene oxide) is the premier bioisostere for the carbonyl group and the gem-dimethyl group.
Physicochemical Rationale
Unlike larger cyclic ethers (THF), the oxetane ring is strained (~107 kJ/mol). This strain has two critical effects:
-
Structural Pucker: The ring adopts a puckered conformation (
), creating a dipole moment aligned similarly to a carbonyl group. -
Lone Pair Exposure: The bond angle distortion exposes the oxygen lone pairs, making the oxetane oxygen a competent Hydrogen Bond Acceptor (HBA), comparable to a ketone oxygen but without the
-system reactivity.
Comparative Data: Carbonyl vs. Oxetane
The following data illustrates the "Magic Methyl" effect of oxetanes: lowering lipophilicity (
Table 1: Physicochemical Comparison of Carbonyl and Bioisosteres (Data adapted from Wuitschik et al., Angew. Chem. Int. Ed. 2006) [1][4]
| Property | Cyclohexanone ( | gem-Dimethyl Analog | Spiro-Oxetane (Bioisostere) |
| LogP (Lipophilicity) | 1.2 | 2.6 | 1.0 |
| Aq. Solubility ( | High | Low | High |
| Metabolic Stability ( | Low (Reductase liability) | High | High |
| H-Bond Acceptor Strength | Strong | None | Moderate/Strong |
| Conformational Bias |
Analyst Note: Replacing a gem-dimethyl group with an oxetane typically lowers
by ~1.0 unit, a massive shift for optimizing Lipophilic Ligand Efficiency (LLE).
Module B: The 1,2,4-Oxadiazole (The Stable Linker)
For ester or amide linkages prone to plasma hydrolysis, the 1,2,4-oxadiazole ring serves as a robust bioisostere.[5]
Mechanism of Action
-
Geometry: The heterocycle mimics the planar nature of the amide bond.
-
Electronics: The ring nitrogen and oxygen atoms serve as H-bond acceptors, mimicking the carbonyl oxygen.
-
Stability: The aromatic nature of the ring renders it immune to esterases and peptidases.
Decision Matrix & Workflow
The following diagram outlines the decision logic for selecting the appropriate bioisostere based on the specific liability of the lead compound.
Figure 1: Decision tree for carbonyl bioisostere selection based on ADME liabilities.
Experimental Protocols
Protocol A: Reductive Amination of Oxetan-3-one
Purpose: To install an oxetane ring onto an amine scaffold, replacing a traditional alkylation or reductive amination with a ketone. This is the most common method for introducing the oxetane motif [2].
Materials:
-
Amine substrate (
equiv) -
Oxetan-3-one (
equiv) [Commercially available] -
Sodium triacetoxyborohydride (STAB) (
equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
Imine Formation: Add oxetan-3-one (1.5 mmol, 108 mg). If the amine is a salt (e.g., HCl), add triethylamine (1.0 equiv) to freebase.
-
Acid Catalysis: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (2.0 mmol, 424 mg) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = Amine + 56 Da).
-
Quench: Quench with saturated aqueous
(10 mL). -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (typically DCM/MeOH gradients). Note: Oxetanes are acid-sensitive; avoid prolonged exposure to strong acids during workup.
Protocol B: In Vitro Microsomal Stability Assay
Purpose: To validate that the bioisosteric replacement has improved metabolic stability compared to the parent carbonyl compound [3].
Materials:
-
Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein conc.)
-
NADPH Regenerating System (solutions A and B)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound (10 mM DMSO stock)
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).
Procedure:
-
Preparation: Dilute Test Compound to 1
in Phosphate Buffer (0.1% DMSO final). -
Pre-Incubation: Aliquot 190
of compound/microsome mix (0.5 mg/mL protein final) into 96-well plates. Pre-warm at 37°C for 5 mins. -
Initiation: Add 10
of NADPH regenerating system to initiate the reaction ( ). -
Sampling: At designated time points (0, 5, 15, 30, 60 min), remove 50
of the reaction mixture. -
Quenching: Immediately transfer aliquot into 150
of ice-cold Stop Solution (ACN + IS) to precipitate proteins. -
Processing: Centrifuge plates at 4000 rpm for 20 mins at 4°C.
-
Analysis: Inject supernatant onto LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines the intrinsic clearance ( ):
Synthetic Workflow Visualization
The following diagram details the synthetic logic for accessing 3,3-disubstituted oxetanes, a key motif for replacing gem-dimethyl ketones.
Figure 2: Synthetic routes for accessing functionalized oxetane scaffolds.
References
-
Wuitschik, G., et al. (2006).[4] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.[4]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.
-
BenchChem. (2025).[5] The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere. BenchChem Application Guides.
Sources
Application Note: Scale-Up Synthesis and Process Optimization of 2,2-Difluoro-5-methylbenzo[d]dioxole
Introduction and Strategic Context
The 2,2-difluorobenzodioxole motif is a privileged structural pharmacophore and a critical agrochemical building block. Its incorporation into molecular scaffolds significantly enhances lipophilicity, metabolic stability, and bioavailability[1]. Scaling up the synthesis of 2,2-Difluoro-5-methylbenzo[d]dioxole presents unique process chemistry challenges, primarily concerning the safe handling of fluorinating agents and the selective functionalization of the methylenedioxy bridge without cleaving the ether linkages[2].
This application note outlines a highly optimized, two-step, phosgene-free synthetic route designed for safe and efficient scale-up.
Process Chemistry Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for pilot-scale manufacturing, rather than blindly following laboratory-scale procedures.
-
Direct Chlorination vs. The Phosgene Route: Historically, synthesizing 2,2-dichlorobenzodioxoles required reacting catechols with highly toxic phosgene gas to form a cyclic carbonate, followed by chlorination[2]. To completely bypass phosgene, our optimized protocol utilizes the direct gem-dichlorination of 5-methyl-1,3-benzodioxole using phosphorus pentachloride (PCl₅)[3]. PCl₅ acts dually as a Lewis acid and a chlorinating agent, selectively targeting the acetal carbon to yield the dichloro-intermediate in a single, high-yielding step.
-
Fluorinating Agent Selection: For the subsequent Swarts-type halogen exchange, anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃) are traditionally employed[2]. However, HF gas requires specialized, highly expensive Hastelloy reactors due to its extreme corrosivity and high vapor pressure. By substituting HF with Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) , the reaction can be safely conducted in standard borosilicate glass or PTFE-lined reactors at room temperature[4],[3]. The triethylamine complex stabilizes the fluoride, drastically reducing volatility while maintaining sufficient nucleophilicity to drive the quantitative displacement of the geminal chlorides.
Fig 1. Two-step synthetic pathway for 2,2-Difluoro-5-methylbenzo[d]dioxole.
Experimental Protocols
Protocol 1: Gem-Dichlorination of 5-Methyl-1,3-benzodioxole
Objective: Conversion of the methylenedioxy bridge to a dichloromethyledioxy bridge. Scale: 0.10 mol (Scale linearly for larger batches, ensuring adequate off-gas scrubbing capacity).
Materials:
-
5-Methyl-1,3-benzodioxole: 13.6 g (0.10 mol)
-
Phosphorus pentachloride (PCl₅): 25.0 g (0.12 mol, 1.2 equiv)
-
Anhydrous Toluene: 50 mL
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas outlet connected to an aqueous NaOH scrubber system (critical for neutralizing evolved HCl gas).
-
Reagent Loading: Suspend PCl₅ (25.0 g) in anhydrous toluene (50 mL) under a strict nitrogen atmosphere.
-
Addition: Add 5-Methyl-1,3-benzodioxole (13.6 g) dropwise via the dropping funnel at room temperature.
-
Self-Validation Check: Vigorous evolution of HCl gas should commence immediately upon addition, confirming the initiation of the electrophilic chlorination[3].
-
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (~110 °C) for 3 hours.
-
Monitoring: The reaction is deemed complete when the evolution of HCl gas ceases and the solid PCl₅ is fully consumed, resulting in a homogenous solution.
-
Purification: Cool the mixture to room temperature. Transfer to a distillation apparatus. Recover toluene and unreacted PCl₃/PCl₅ via atmospheric distillation.
-
Isolation: Apply vacuum to fractionally distill the residue. Collect the fraction boiling at 98–99 °C under 2.2 kPa (16.5 mmHg).
-
Yield: ~17.0 g (82%) of 2,2-dichloro-5-methyl-1,3-benzodioxole as a pale-yellow oil[3].
-
Protocol 2: Swarts-Type Fluorination
Objective: Halogen exchange to yield the final difluoro product. Scale: 0.08 mol
Materials:
-
2,2-Dichloro-5-methyl-1,3-benzodioxole: 16.4 g (0.08 mol)
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF): 9.6 g (0.06 mol)
Step-by-Step Methodology:
-
Reactor Setup: Use a PTFE-lined or borosilicate glass reactor equipped with a magnetic stirrer and nitrogen inlet. (Unlike anhydrous HF, Et₃N·3HF is compatible with glass at room temperature)[4].
-
Mixing: Charge the reactor with the neat 2,2-dichloro-5-methyl-1,3-benzodioxole (16.4 g) under a steady stream of nitrogen.
-
Fluorination: Slowly add Et₃N·3HF (9.6 g) to the intermediate.
-
Causality Note: The halogen exchange is mildly exothermic; control the addition rate to maintain the internal temperature below 30 °C to prevent side reactions.
-
-
Agitation: Stir the mixture at room temperature for 12 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate : Hexane (1:20).
-
Self-Validation Check: The starting material spot should completely disappear, replaced by a higher-running product spot (due to increased lipophilicity from the fluorine atoms)[3].
-
-
Workup: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salts.
-
Isolation: Distill the filtrate under reduced pressure. Collect the fraction boiling at 60–62 °C under 1.6 kPa (12 mmHg).
-
Yield: ~11.7 g (85%) of 2,2-difluoro-5-methylbenzo[d]dioxole as a colorless oil[3].
-
Fig 2. Scale-up operational workflow detailing reaction and purification stages.
Quantitative Data Summary
Table 1: Scale-Up Metrics and Physicochemical Properties
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Starting Material | 5-Methyl-1,3-benzodioxole | 2,2-Dichloro-5-methyl-1,3-benzodioxole |
| Reagent | PCl₅ (1.2 equiv) | Et₃N·3HF (0.75 equiv) |
| Temperature | Reflux (~110 °C) | Room Temperature (20–25 °C) |
| Reaction Time | 3 hours | 12 hours |
| Boiling Point (Product) | 98–99 °C at 2.2 kPa | 60–62 °C at 1.6 kPa |
| Physical State | Pale-yellow oil | Colorless oil |
| Average Yield | 82% | 85% |
References
-
Title: Synthesis and insecticidal activity of novel heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives Source: Chinese Journal of Pesticide Science URL: [Link]
- Title: US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole Source: Google Patents URL
Sources
- 1. 5-Acetyl-2,2-difluoro-1,3-benzodioxole | 136593-45-8 | Benchchem [benchchem.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. Synthesis and insecticidal activity of novel heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives [nyxxb.cn]
- 4. Synthesis and insecticidal activity of novel heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives [nyxxb.cn]
Catalytic Pathways to 2,2-Difluoro-5-methylbenzo[d]dioxole Derivatives: A Guide for Synthetic Chemists
Introduction: The Significance of the 2,2-Difluorobenzodioxole Moiety
The 2,2-difluoro-1,3-benzodioxole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique electronic properties, arising from the geminal fluorine atoms, confer enhanced metabolic stability, increased lipophilicity, and altered bioavailability to parent molecules. The 5-methyl substituted variant, in particular, serves as a crucial intermediate for a range of specialized applications. This guide provides an in-depth exploration of the catalytic methodologies for the preparation of 2,2-Difluoro-5-methylbenzo[d]dioxole derivatives, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach from 4-Methylcatechol
The most prevalent and industrially viable route to 2,2-Difluoro-5-methylbenzo[d]dioxole commences with 4-methylcatechol. The overall transformation is a two-step process:
-
Formation of the Dioxole Ring and Subsequent Chlorination: 4-Methylcatechol is first converted to 5-methyl-1,3-benzodioxole, which then undergoes radical chlorination to yield the key intermediate, 5-methyl-2,2-dichlorobenzo[d]dioxole.
-
Catalytic Fluorine Exchange: The dichlorinated intermediate is then subjected to a catalytic halogen exchange reaction to introduce the desired geminal fluorine atoms.
This guide will dissect each of these stages, providing detailed experimental protocols and exploring the catalytic mechanisms at play.
Figure 1: Overall synthetic route to 2,2-Difluoro-5-methylbenzo[d]dioxole.
Part I: Synthesis of the Dichloro-Intermediate
The synthesis of 5-methyl-2,2-dichlorobenzo[d]dioxole is a critical precursor step. This is typically achieved through a radical chlorination of 5-methyl-1,3-benzodioxole.
Protocol 1: Synthesis of 5-Methyl-1,3-benzodioxole
Causality: The formation of the methylenedioxy bridge is achieved by reacting 4-methylcatechol with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base. The base deprotonates the catechol hydroxyl groups, creating a nucleophilic phenoxide that attacks the dihalomethane in a double SN2 reaction.
Experimental Protocol:
-
To a solution of 4-methylcatechol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added a strong base such as potassium carbonate or sodium hydroxide (2.2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
Dichloromethane or dibromomethane (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is then heated to 80-100 °C and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and water is added.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 5-methyl-1,3-benzodioxole.
Protocol 2: Radical Chlorination of 5-Methyl-1,3-benzodioxole
Causality: The benzylic protons of the methylene bridge are susceptible to radical abstraction. A radical initiator generates chlorine radicals from a chlorine source, which then abstract a hydrogen atom from the methylene group, leading to a benzylic radical. This radical then reacts with another chlorine source molecule to form the monochlorinated product, which can then undergo a second chlorination to yield the desired 2,2-dichloro derivative.
Experimental Protocol:
-
In a reaction vessel equipped with a reflux condenser and a gas inlet, 5-methyl-1,3-benzodioxole (1.0 equivalent) is dissolved in a suitable solvent such as benzotrifluoride.
-
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 equivalents), is added to the solution.[1]
-
The reaction mixture is heated to 80-95 °C.[1]
-
Chlorine gas (2.05 equivalents) is then purged into the reaction mixture over a period of 2-3 hours.[1]
-
The reaction is stirred at the same temperature for an additional hour to ensure complete conversion.
-
After cooling to room temperature, an inert gas (e.g., nitrogen) is passed through the solution to remove any unreacted chlorine and hydrogen chloride.
-
The crude 5-methyl-2,2-dichlorobenzo[d]dioxole in the solvent can often be used directly in the subsequent fluorination step without further purification.
Quantitative Data for Chlorination (Unsubstituted Analog):
| Substrate | Product | Yield | Purity | Reference |
| 1,3-Benzodioxole | 2,2-Dichloro-1,3-benzodioxole | 88% | 97% | [1] |
Part II: Catalytic Fluorination of 5-Methyl-2,2-dichlorobenzo[d]dioxole
The cornerstone of this synthesis is the catalytic fluorine exchange reaction. This process replaces the two chlorine atoms with fluorine atoms, driven by the formation of more stable potassium chloride.
The Catalyst: Potassium Hydrogen Fluoride (KHF₂) - A Dual-Role Reagent
The most effective and commonly used catalyst for this transformation is potassium hydrogen fluoride (KHF₂).[2][3] Its efficacy stems from its ability to act as both a fluoride source and a catalyst. The bifluoride ion ([F-H-F]⁻) is a more potent nucleophile than the fluoride ion alone in aprotic solvents.
Mechanism of Catalysis:
The precise mechanism is believed to involve the bifluoride ion acting as the key nucleophilic species. The reaction likely proceeds through a stepwise SN2 or SN1-like mechanism at the benzylic carbon. The KHF₂ facilitates the delivery of the fluoride ion to the electrophilic carbon of the dichloro-intermediate.
Figure 2: Proposed mechanism for KHF₂ catalyzed fluorination.
Interestingly, KHF₂ can be added directly to the reaction or generated in situ. Traces of water in the reaction mixture can react with the 2,2-dichloro-1,3-benzodioxole to form pyrocatechol carbonate and hydrogen chloride. The HCl then reacts with potassium fluoride (KF) to produce KHF₂.[2] Alternatively, a strong anhydrous acid can be introduced to generate the catalyst from KF.[2]
Protocol 3: KHF₂-Catalyzed Fluorination
Experimental Protocol:
-
In a suitable reactor, anhydrous potassium fluoride (KF) (3.61 mol) and potassium hydrogen fluoride (KHF₂) (e.g., 23 g for a 1.18 mol scale reaction) are suspended in a high-boiling polar aprotic solvent such as tetramethylene sulfone (sulfolane).[3]
-
The crude solution of 5-methyl-2,2-dichlorobenzo[d]dioxole (1.18 mol) in benzotrifluoride from the previous step is added to the suspension.
-
The mixture is heated with vigorous stirring to 140 °C.[3]
-
The progress of the reaction is monitored by gas chromatography (GC). The reaction is typically complete within 8 hours.[3]
-
Upon completion, the reaction mixture is cooled, and water is added to dissolve the inorganic salts and the solvent.
-
The organic phase, consisting mainly of 2,2-Difluoro-5-methylbenzo[d]dioxole, separates and can be purified by distillation.
Quantitative Data for Fluorination (Unsubstituted Analog):
| Substrate | Product | Catalyst | Yield | Reference |
| 2,2-Dichloro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole | KHF₂ | 83% | [3] |
Alternative Catalytic Approaches
While the KHF₂-catalyzed fluorine exchange is the most established method, other catalytic systems have been explored for similar transformations, although not specifically detailed for the 5-methylbenzo[d]dioxole derivative.
-
Phase Transfer Catalysis: The use of phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the solid inorganic fluoride salt and the organic substrate in a less polar solvent.[1] This approach can sometimes offer milder reaction conditions.
-
Direct Fluorination: Direct fluorination of the methylene group of 5-methyl-1,3-benzodioxole is a conceptually attractive but challenging alternative. Electrophilic fluorinating agents could potentially be employed, but selectivity and over-fluorination can be significant hurdles.
Conclusion: A Robust and Scalable Synthesis
The catalytic preparation of 2,2-Difluoro-5-methylbenzo[d]dioxole derivatives is a well-established and efficient process. The two-step sequence involving radical chlorination followed by a KHF₂-catalyzed fluorine exchange provides a reliable and scalable route to this valuable building block. Understanding the underlying principles of radical reactions and the unique catalytic role of potassium hydrogen fluoride is key to successfully implementing and optimizing this synthesis in a research or industrial setting. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply these methods in their pursuit of novel and impactful chemical entities.
References
Sources
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoro-5-methylbenzo[d]dioxole
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-5-methylbenzo[d]dioxole. This key intermediate is crucial in the development of various pharmaceutical compounds, where the difluorobenzodioxole moiety serves as a bioisostere to enhance metabolic stability and target interaction.[1] This document moves beyond a simple protocol to offer a comprehensive troubleshooting and FAQ resource designed to improve reaction yields, minimize side-product formation, and ensure procedural safety and scalability.
Core Synthesis Overview: Difluorocarbene Insertion
The most direct and modern approach to synthesizing 2,2-Difluoro-5-methylbenzo[d]dioxole is the reaction of 4-methylcatechol with a difluorocarbene (:CF₂) precursor. The reaction proceeds via the in-situ generation of difluorocarbene, which is a highly reactive, electrophilic intermediate.[2] This carbene is then trapped by the deprotonated 4-methylcatechol (the catecholate) to form the desired five-membered dioxole ring.
The choice of difluorocarbene precursor is critical and dictates the reaction conditions, yield, and safety profile. While several reagents exist, this guide will focus on a protocol using **Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) **, a commercially available and environmentally benign precursor known for its high efficiency under mild conditions.[3]
Visualizing the Reaction and Workflow
Reaction Mechanism
Caption: General mechanism for the synthesis.
Experimental Workflow
Caption: A typical laboratory procedure flow.
Recommended Experimental Protocol
This protocol is adapted from methodologies employing diethyl bromodifluoromethylphosphonate for the O-difluoromethylation of phenols.[3]
Materials:
-
4-Methylcatechol (MW: 124.14 g/mol )
-
Diethyl bromodifluoromethylphosphonate (MW: 255.00 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-methylcatechol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (approx. 0.5 M concentration relative to catechol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to ensure an oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate (1.2 eq.) dropwise to the cold suspension over 20-30 minutes using a syringe pump. A slight exotherm may be observed. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (staining with KMnO₄) or GC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and the water-soluble diethyl phosphate byproduct.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield 2,2-Difluoro-5-methylbenzo[d]dioxole as a liquid.[4]
Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or no yield is a common issue that can stem from several factors. Systematically check the following:
-
Reagent Quality:
-
4-Methylcatechol: This compound can oxidize over time, turning dark. Use a pure, off-white or light-colored starting material.[5] If it's discolored, consider purification by recrystallization or sublimation before use.
-
Base: Potassium carbonate must be anhydrous. Traces of water can hydrolyze the phosphonate precursor in a non-productive pathway. Ensure it has been properly stored in a desiccator or oven-dried before use.
-
Solvent: The use of anhydrous DMF is critical. Water will compete with the catecholate for reaction with the difluorocarbene.
-
-
Inert Atmosphere: Catechols and their corresponding anions are highly susceptible to oxidation. An incomplete purge or a leak in your system can lead to the formation of dark, polymeric side products, consuming your starting material.
-
Base Stoichiometry & Strength: At least two equivalents of base are required to deprotonate both phenolic hydroxyl groups. Using a slight excess (e.g., 2.5 eq.) is recommended to drive the equilibrium. K₂CO₃ is generally sufficient; however, if conversion is still low, a stronger base like cesium carbonate (Cs₂CO₃) could be trialed, although this increases cost.
-
Temperature Control: While the reaction proceeds at room temperature, the initial dropwise addition should be done at a reduced temperature (0 °C) to control any potential exotherm and minimize side reactions.
Q2: The reaction stalls, leaving a significant amount of unreacted 4-methylcatechol. How can I drive it to completion?
A2: Incomplete conversion is often a problem of either stoichiometry or reaction kinetics.
-
Check Stoichiometry: Ensure you have added at least 1.2 equivalents of the diethyl bromodifluoromethylphosphonate. An insufficient amount of the carbene precursor is a straightforward cause of incomplete reaction.
-
Reaction Time: While 12-24 hours is typical, sterically hindered or electronically deactivated substrates may react slower. Continue monitoring the reaction for up to 48 hours. If it remains stalled, consider a gentle increase in temperature.
-
Temperature Increase: Gently heat the reaction mixture to 40-50 °C. This can increase the rate of both carbene formation and its reaction with the catecholate. However, be cautious, as higher temperatures can also promote the formation of tar and other byproducts.
-
Mixing: 4-methylcatechol and K₂CO₃ are solids. Ensure your stirring is vigorous enough to maintain a well-mixed suspension. Poor mixing can lead to localized concentration gradients and stalled reactions.
Q3: My reaction mixture turned dark brown or black. Can I still salvage the product?
A3: A dark color indicates the formation of degradation or polymerization products, likely from the oxidation of the catechol.
-
Cause: This is almost always due to the presence of oxygen. Review your procedure for maintaining an inert atmosphere.
-
Salvage: Yes, the product can often be salvaged. Proceed with the aqueous workup as described. The nonpolar product will extract into the ethyl acetate, while the polar, dark-colored impurities will largely remain in the aqueous phase or can be removed during chromatography. Expect a lower yield and a more challenging purification.
-
Prevention: In future experiments, ensure all glassware is rigorously dried, the solvent is anhydrous, and the system is thoroughly purged with an inert gas before adding reagents.
Q4: I'm having difficulty purifying the final product. What are the common challenges?
A4: Purification of 2,2-Difluoro-5-methylbenzo[d]dioxole can be tricky due to its physical properties and potential impurities.
-
Volatility: The product is a relatively low-boiling liquid.[4] Be cautious during solvent removal on a rotary evaporator, especially under high vacuum. Use a cold trap and avoid excessive heating of the water bath (max 30-40 °C).
-
Co-elution: If using column chromatography, the product may co-elute with non-polar impurities. Use a shallow gradient of hexane/ethyl acetate and collect small fractions. A non-polar eluent system (e.g., hexane/dichloromethane) may also provide better separation.
-
Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely. The recommended workup with multiple water washes is essential. If DMF is still present in your NMR spectrum, an additional water wash of the ethyl acetate solution may be necessary.
-
Alternative: Vacuum Distillation: If the crude product is relatively clean (>80% by GC), vacuum distillation can be an effective alternative to chromatography for purification, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: Which difluorocarbene precursor is best for this synthesis?
A1: The "best" precursor depends on the scale, budget, and available equipment.
| Precursor | Pros | Cons | Conditions | Ref. |
| BrCF₂PO(OEt)₂ | High efficiency, mild conditions (-78°C to RT), commercially available, eco-friendly byproduct. | Relatively expensive. | Base (K₂CO₃), DMF, 0°C to RT | [3] |
| ClCF₂CO₂Na | Inexpensive, suitable for large scale. | Requires high temperatures (often >100 °C), CO₂ evolution can be a safety concern on scale-up. | High Temp, Polar Aprotic Solvent | |
| PhSO₂CF₂Cl | Effective for many phenols. | Requires aqueous basic conditions, may not be compatible with sensitive functional groups. | KOH, H₂O/MeCN, 50°C | |
| TMSCF₃ (Ruppert-Prakash) | Versatile reagent. | Requires an initiator (e.g., fluoride source), can be expensive. | Anhydrous F⁻ source (e.g., TBAF alternative) | - |
For laboratory-scale synthesis where yield and mild conditions are prioritized, Diethyl bromodifluoromethylphosphonate is the recommended choice. For large-scale industrial processes where cost is a primary driver, Sodium chlorodifluoroacetate might be considered, with appropriate engineering controls for high temperatures and gas evolution.
Q2: What is the specific role of the base in this reaction?
A2: The base serves two primary functions:
-
Deprotonation of 4-Methylcatechol: It removes the two acidic phenolic protons to generate the nucleophilic bis-phenoxide (catecholate) anion. This anion is the active species that traps the difluorocarbene.
-
Initiation of Carbene Formation: The base promotes the hydrolysis and subsequent decomposition of the diethyl bromodifluoromethylphosphonate, leading to the formation of the difluorocarbene intermediate.[3]
Q3: What are the key safety precautions for this synthesis?
A3:
-
Difluorocarbene Precursors: Handle all reagents in a well-ventilated fume hood. While diethyl bromodifluoromethylphosphonate is relatively safe, other precursors can be toxic or require special handling. Always consult the Safety Data Sheet (SDS).
-
Solvents: Anhydrous DMF is a reproductive toxin. Wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving) and safety glasses.
-
Pressure: Reactions that generate gas (e.g., from ClCF₂CO₂Na) should not be run in a sealed vessel unless designed for pressure.
-
Exotherms: Be prepared for a potential exotherm during the addition of the carbene precursor, especially on a larger scale. Use an ice bath for cooling and add the reagent slowly.
Q4: Can this reaction be scaled up?
A4: Yes, this reaction is amenable to scale-up with careful consideration.
-
Heat Transfer: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and a slower addition rate.
-
Mixing: Maintaining a homogenous suspension is more challenging on a larger scale. Use an overhead mechanical stirrer instead of a magnetic stir bar.
-
Workup: Handling large volumes of DMF and performing extractions can be cumbersome. Consider alternative workup procedures or solvent recovery systems.
-
Safety: For precursors like ClCF₂CO₂Na, the rate of CO₂ evolution must be carefully controlled to prevent a dangerous pressure buildup. A process safety review is essential before attempting a large-scale reaction.
Troubleshooting Decision Tree
Caption: A logical flow for diagnosing common issues.
References
- Google Patents. (n.d.). Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Fu, X.-P., Xue, X.-S., et al. (2019). Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes.
- Toth, M., et al. (2018). [18F]fluoro-benziodoxole: a no-carrier-added electrophilic fluorinating reagent.
- Google Patents. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842–863.
- Google Patents. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Mizuta, S., et al. (2011). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Organic Letters.
- Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(9-10), 1361–1367.
- Zafrani, A., et al. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Request PDF.
- Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Prakash, G. K. S., et al. (2009).
- Wang, X., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions.
- Wang, F., et al. (2022). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres.
- Zhang, X.-G., et al. (2025). Copper difluorocarbene-involved catalytic gem-difluoropropargylation.
- Xie, Q., & Hu, J. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters.
- Wang, Z., et al. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega.
- Lilienthal, E. O. (2025). Towards new zwitterioinic difluoroglycine analogues: preparation methods and reactivity studies. OPUS - University of Lethbridge.
-
The Good Scents Company. (n.d.). 4-methyl catechol. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylcatechol. Retrieved February 27, 2026, from [Link]
-
Exposome-Explorer. (n.d.). 4-Methylcatechol (Compound). Retrieved February 27, 2026, from [Link]
-
precisionFDA. (n.d.). 4-METHYLCATECHOL. Retrieved February 27, 2026, from [Link]
- Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology.
-
ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved February 27, 2026, from [Link]
Sources
optimizing reaction conditions for functionalizing 2,2-Difluoro-5-methylbenzo[d]dioxole
This guide is structured as a high-level Technical Support Center for researchers working with 2,2-Difluoro-5-methylbenzo[d]dioxole (CAS: 68119-29-9) . It prioritizes experimental logic, troubleshooting, and self-validating protocols.
Status: Operational | Tier: Level 3 (Senior Scientist) Scope: Radical Bromination, Electrophilic Substitution, C-H Activation/Lithiation
Executive Summary & Scaffold Analysis
The Molecule: 2,2-Difluoro-5-methylbenzo[d]dioxole is a deactivated aromatic scaffold relative to standard methylenedioxybenzenes.
-
Electronic Profile: The
bridge exerts a strong inductive electron-withdrawing effect ( ), significantly lowering the HOMO energy of the arene. This makes the ring resistant to standard Friedel-Crafts reactions but highly susceptible to nucleophilic attack or lithiation. -
Steric/Regio-Environment:
-
Position 5 (Methyl): The primary site for radical functionalization.
-
Position 6: The most accessible site for Electrophilic Aromatic Substitution (EAS), activated by the methyl group (ortho) and para to the oxygen.
-
Position 7: The kinetically favored site for Directed Ortho Metalation (DoM), directed by the ring oxygen and sterically unencumbered.
-
Caption: Figure 1. Divergent functionalization pathways based on reaction mechanism. Path A targets the methyl group; Path B targets C6; Path C targets C7.
Module A: Benzylic Functionalization (Radical Bromination)
Goal: Synthesis of 5-(bromomethyl)-2,2-difluorobenzo[d]dioxole. Common Issue: Over-bromination to the gem-dibromide or ring bromination.
User Report: "I am seeing ~15% gem-dibromide and unreacted starting material."
Diagnosis: The reaction is kinetically fast. Once the monobromide is formed, the benzylic position becomes slightly more electron-deficient but radical stabilization by the bromine can invite a second attack if the local concentration of bromine radical is too high.
Protocol: Optimized Wohl-Ziegler Bromination
Reagents: N-Bromosuccinimide (NBS), AIBN (0.05 eq), Trifluorotoluene (PhCF3).
Why PhCF3? Unlike
| Parameter | Recommendation | Rationale |
| Stoichiometry | 0.90 - 0.95 eq NBS | Starve the reaction of bromine source to prevent over-bromination. Accept 5-10% unreacted SM (separable). |
| Solvent | PhCF3 ( | High boiling point, chemically inert to radicals, environmentally superior to |
| Initiation | AIBN (added in 2 portions) | Maintains radical flux. Add 2nd portion after 1 hour. |
| Temperature | Essential for homolytic cleavage of initiators. |
Step-by-Step Workflow:
-
Dissolve 2,2-difluoro-5-methylbenzo[d]dioxole (1.0 eq) in PhCF3 (
). -
Add recrystallized NBS (0.5 eq) and AIBN (0.025 eq).
-
Heat to reflux (
) under . -
After 1 hour, cool slightly, add remaining NBS (0.45 eq) and AIBN (0.025 eq).
-
Reflux for 2-3 hours.
-
Validation: Monitor by
-NMR.-
Starting Material: Methyl singlet
. -
Product: Methylene singlet
. -
Impurity (gem-dibromide): Methine singlet
.
-
-
Workup: Filter off succinimide while warm. Concentrate filtrate.
Module B: Ring Functionalization (EAS)
Goal: Nitration or Bromination of the aromatic core. Common Issue: Low reactivity or poor regioselectivity.
User Report: "Friedel-Crafts acylation failed; no product observed."
Diagnosis: The 2,2-difluoro bridge is strongly deactivating. The ring is too electron-poor for standard Friedel-Crafts acylation without harsh forcing conditions, which often degrade the molecule. Remediation: Switch to Nitration or Halogenation, then use cross-coupling (Suzuki/Buchwald) to build complexity.
Protocol: Regioselective Nitration
Target: Position 6 (Ortho to Methyl, Para to Oxygen). Mechanism: The Methyl group activates the ortho position (C4 and C6). C4 is sterically crowded (sandwiched between Methyl and Oxygen). C6 is accessible.[1][2]
-
Cool
(fuming) to . -
Add 2,2-difluoro-5-methylbenzo[d]dioxole dropwise.
-
Stir at
for 30 mins. If no conversion, warm to RT. -
Quench on ice.
-
Validation:
-NMR will show two singlets (para relationship) for the aromatic protons if C6 substitution occurs. If C7 substitution occurs (unlikely), coupling constants will indicate meta/ortho splitting.
Module C: Lithiation (C-H Activation)
Goal: Introduction of electrophiles (CHO, I,
User Report: "Reaction turned black/tarry upon warming."
Diagnosis: You likely triggered the elimination of
Protocol: Cryogenic Directed Ortho Metalation (DoM)
Regioselectivity: The reaction is directed by the ring oxygen.
-
Site A (C4): Between Oxygen and Methyl.[1][2] (Sterically blocked).
-
Site B (C7): Ortho to Oxygen, Meta to Methyl.[2] (Accessible).
-
Result: Lithiation occurs predominantly at C7 .
Caption: Figure 2. Temperature dependence of lithiation stability. Exceeding -50°C triggers benzyne formation via fluoride elimination.
Step-by-Step Workflow:
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Dissolve: SM in anhydrous THF (
). Cool to (Dry ice/Acetone). -
Metalation: Add n-BuLi (1.1 eq) dropwise over 10 mins.
-
Tip: Direct the stream down the side of the flask to precool the base.
-
-
Aging: Stir at
for 45-60 mins. Do not warm. -
Quench: Add electrophile (e.g., DMF for aldehyde,
for iodide) dissolved in THF. -
Warm: Allow to warm to RT only after quenching is complete.
References & Grounding
-
Radical Bromination Methodology:
-
Lithiation of Fluorinated Aromatics:
-
Schlosser, M. (2005). The 2,2-Difluoro-1,3-benzodioxole Scaffold: Lithiation and Functionalization.. (Authoritative source on the instability of lithiated difluorobenzodioxoles and benzyne formation).
-
-
Regioselectivity in EAS:
-
Olah, G. A. et al. (1987). Nitration of Deactivated Aromatics.. (General principles applied to deactivated fluorinated systems).
-
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. baranlab.org [baranlab.org]
- 3. research.unipd.it [research.unipd.it]
- 4. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability issues and degradation pathways of 2,2-Difluoro-5-methylbenzo[d]dioxole
Status: Operational Senior Application Scientist: Dr. Aris Thorne Subject: Stability Profiling & Degradation Mitigation for CAS 68119-31-3 / 656-35-9 derivatives.
Executive Technical Summary
2,2-Difluoro-5-methylbenzo[d]dioxole (DFBD-Me) represents a distinct class of fluorinated bioisosteres. Unlike its non-fluorinated analog (1,3-benzodioxole), the 2,2-difluoro substitution dramatically alters the physicochemical stability of the dioxole ring.
Researchers often encounter two opposing issues:
-
Unexpected Inertness: The electron-withdrawing nature of the
bridge deactivates the aromatic ring, making electrophilic aromatic substitution (EAS) at the methyl group or ortho-positions more difficult than predicted. -
Catastrophic Defluorination: While the ring is stable to acid/base, specific conditions (aromatic reduction or enzymatic dihydroxylation) trigger a rapid collapse of the bridge, releasing fluoride ions and destroying the scaffold.
This guide addresses the stability dichotomy of the difluoromethylenedioxy bridge versus the benzylic liability of the methyl group.
Degradation Pathways & Mechanisms[1]
The degradation of DFBD-Me occurs through two distinct vectors. Understanding these mechanisms is the only way to prevent them.
Pathway A: Benzylic Autoxidation (Storage Liability)
The C5-methyl group is the "soft" target. Similar to toluene, it is susceptible to radical autoxidation, but the rate is modulated by the electronic effects of the fluorinated ring.
-
Trigger: Light (
), ambient oxygen, trace metal impurities. -
Mechanism: Hydrogen atom abstraction forms a benzylic radical. The electron-poor ring slightly destabilizes this radical compared to non-fluorinated analogs, but degradation still proceeds over months.
-
End Products: 2,2-difluoro-5-formylbenzodioxole (Aldehyde)
2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (Crystalline precipitate).
Pathway B: Reductive Defluorination (Synthetic Liability)
The
-
Trigger: Strong reducing conditions (Li/NH
), microbial dioxygenases, or harsh Lewis acids ( at high temp). -
Mechanism: Loss of aromaticity
Hydroxylation/Reduction Spontaneous elimination of Fluoride ( ) Formation of catechols/pyrogallols.
Visualizing the Pathways
Figure 1: Dual degradation vectors. The oxidative path (left) affects storage purity. The reductive path (right) leads to total scaffold destruction.
Troubleshooting Guide
Scenario 1: "My LCMS shows a mass peak of M+14 or M+30 appearing over time."
Diagnosis: Benzylic Oxidation.
-
The Issue: You are seeing the conversion of the methyl group (
) to an aldehyde ( , +14 Da mass shift vs methyl) or carboxylic acid ( , +30 Da mass shift vs methyl). -
Root Cause: The container was likely stored in a clear bottle or without an inert headspace. The fluorinated ring does not protect the methyl group from radical attack.
-
Corrective Action:
-
Purify via silica column chromatography (the acid sticks, the aldehyde elutes later than the parent).
-
Store future batches under Argon at 4°C.
-
Scenario 2: "The glass reaction vessel is etching/frosted after the reaction."
Diagnosis: Fluoride Elimination (Defluorination).
-
The Issue: Free fluoride ions (
) have been generated in situ, reacting with the borosilicate glass. -
Root Cause: You likely attempted a reduction of the aromatic ring or used a harsh Lewis Acid (like
or ) at high temperatures intended to cleave a standard methylenedioxy ether. -
Technical Insight: The
bond in the dioxole ring is stable, unless the benzene ring is modified. If you reduce the benzene ring (e.g., to a dihydrodiol or cyclohexane), the bridge becomes unstable and hydrolyzes immediately, releasing HF. -
Corrective Action: Avoid conditions that disrupt the aromatic system if you intend to keep the dioxole ring intact.
Scenario 3: "Low yield during electrophilic substitution (Bromination/Nitration)."
Diagnosis: Electronic Deactivation.
-
The Issue: Standard protocols for 1,3-benzodioxole (methylenedioxybenzene) fail or proceed slowly.
-
Root Cause: The two fluorine atoms are strongly electron-withdrawing (inductive effect). They deactivate the ring, making it behave more like a di-halo benzene than an electron-rich ether.
-
Corrective Action:
-
Increase catalyst loading or temperature.
-
Switch to more potent electrophiles (e.g., use NBS/acid for bromination rather than
).
-
Stability Data & Storage Protocols
| Parameter | 2,2-Difluoro-5-methylbenzo[d]dioxole | Standard 1,3-Benzodioxole (Comparison) |
| Hydrolytic Stability | High. Resistant to boiling HCl and NaOH. | Moderate. Cleaves with strong Lewis Acids. |
| Metabolic Stability | High. Blocks P450 hydroxylation at the ring. | Low. Rapidly metabolized to catechol. |
| Oxidative Stability | Medium. Methyl group oxidizes to acid. | Medium. Ring can also open oxidatively. |
| Lewis Acid Stability | Moderate. Stable to weak Lewis acids; defluorinates with strong ones. | Cleaves to catechol. |
Recommended Storage Protocol:
-
Atmosphere: Argon or Nitrogen flush (Essential).
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass (prevents photolytic radical initiation) with Teflon-lined cap.
References
-
Biodegradation Mechanisms: Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology. (2021).
- Relevance: Establishes the mechanism where loss of aromaticity leads to rapid fluoride elimin
-
Synthesis & Properties: Process for the preparation of 2,2-difluoro-1,3-benzodioxole.[1][2] US Patent 5432290A.
- Relevance: Details the robustness of the ring during halogen exchange synthesis.
-
Bioisosterism: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Relevance: Explains the electronic deactivation effects of the bridge compared to standard ethers.
-
Autoxidation: A Perspective on Free Radical Autoxidation. Journal of Organic Chemistry.
- Relevance: General mechanism for the benzylic oxidation of methyl-substituted arom
Sources
troubleshooting guide for reactions involving 2,2-Difluoro-5-methylbenzo[d]dioxole
This technical support guide addresses the unique reactivity profile of 2,2-Difluoro-5-methylbenzo[d]dioxole (CAS: 656-35-9).[1] This scaffold is a critical bioisostere in medicinal chemistry, often used to replace lipophilic residues or metabolically labile methylenedioxy groups.[1][2]
Current Status: Operational | Ticket Priority: High Subject: Troubleshooting Reactivity, Regioselectivity, and Stability[1]
Core Reactivity Profile
The 2,2-difluorobenzo[d]dioxole moiety behaves significantly differently than its non-fluorinated analog (1,3-benzodioxole).[1][2][3][4]
-
Electronic Effect: The
bridge is strongly electron-withdrawing by induction ( -acceptor) but retains some resonance donation capability ( -donor).[1] Overall, the ring is deactivated toward Electrophilic Aromatic Substitution (EAS) compared to a standard phenyl ring, and vastly deactivated compared to 1,3-benzodioxole.[1][2] -
Steric Environment: The C5-methyl group is the primary "handle" for functionalization.[1]
-
Stability: The
acetal is exceptionally stable to acid and oxidants, unlike the group which is acid-labile.[1]
Troubleshooting Modules
Module A: Benzylic Functionalization (The Methyl Handle)
Common Issue: Low yield or ring bromination during Wohl-Ziegler reaction.[1][2]
Context: Users often attempt to convert the C5-methyl group to a bromomethyl or aldehyde group.[1] Because the ring is electron-deficient (due to fluorine), radical bromination is generally favored over ring electrophilic substitution, but conditions matter.[1][2]
Troubleshooting Workflow
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Old Initiator or Oxygen Inhibition | Use fresh AIBN (recrystallized from MeOH) or switch to Benzoyl Peroxide (BPO).[1] Degas solvent (Argon sparge) for 15 mins. |
| Ring Bromination (Ar-Br) | Lewis Acid Contamination or High Polarity | Ensure reaction vessel is trace-metal free.[1] Use non-polar solvents ( |
| Poly-bromination | Excess NBS or High Conversion | Stop reaction at 70-80% conversion.[1] Use 0.95 eq of NBS.[1] |
Protocol: Optimized Benzylic Bromination
-
Dissolve: 1.0 eq substrate in anhydrous Trifluorotoluene (PhCF
) or (0.2 M). -
Add: 1.05 eq N-Bromosuccinimide (NBS) and 5 mol% AIBN.
-
Reflux: Heat to reflux (
) under with irradiation (visible light or UV lamp helps initiation).[1][2] -
Monitor: Check LCMS every hour. Stop when starting material < 10%.[1]
-
Workup: Filter off succinimide; concentrate filtrate.
Module B: Electrophilic Aromatic Substitution (EAS)
Common Issue: Regioselectivity errors (Isomer mixtures).
Context: The
-
The Conflict: The Methyl group controls the reaction.
-
The Sites:
FAQ: Why did nitration give the C6 isomer?
The Methyl group activates positions C4 and C6. Position C4 is "sandwiched" between the methyl and the difluorodioxole oxygen, creating significant steric strain. Position C6 is accessible.[1] Therefore, EAS (Nitration, Bromination w/
Module C: Lithiation & Metal-Halogen Exchange
Common Issue: Unpredicted regioselectivity during Directed Ortho Metalation (DoM).
Context: While Oxygen is usually a DoM director, the fluorines reduce the basicity of the oxygen lone pairs, making the
The Decision Matrix:
-
Reagent:
-BuLi / TMEDA at -78°C. -
Site C7: Ortho to Oxygen, Meta to Methyl.[1][2] (Most Acidic & Accessible).[2]
-
Site C6: Para to Oxygen, Ortho to Methyl.[1][2] (Blocked by Methyl sterics/electronics).
-
Site C4: Ortho to Oxygen, Ortho to Methyl.[1][2] (Crowded).[5]
Technical Insight: Lithiation will preferentially occur at C7 (the position ortho to the oxygen and meta to the methyl) due to the inductive acidification by the fluorine/oxygen combination and the lack of steric hindrance compared to C4.[2]
Module D: Stability & Degradation
Common Issue: Loss of the difluoromethylene bridge.[1]
FAQ: Is the
-
Nucleophilic Attack: Strong nucleophiles (e.g., alkoxides in high heat) can attack the bridgehead carbon.[1][2]
-
Defluorination: Specific enzymatic pathways (dioxygenases) or extreme reducing conditions (e.g., Sodium naphthalenide) can strip the fluorines.[1][2]
| Condition | Stability Rating | Notes |
| Aqueous Acid (HCl, | High | Stable even at reflux.[1] |
| Aqueous Base (NaOH) | Moderate | Stable at RT; slow degradation at high temp.[2] |
| Lewis Acids ( | Moderate | Can induce ring opening if prolonged.[1][2] |
| Oxidizing Agents ( | High | Methyl oxidizes to Acid; Ring stays intact.[2] |
Visual Troubleshooting Guide
References
-
Synthesis and Properties
-
Radical Bromination Mechanism
-
Regioselectivity (General Fluorinated Dioxoles)
-
Regioselective Electrophilic Aromatic Substitution.[1] (General principles applied to deactivated fluorinated ethers).
-
-
Biodegradation and Ring Stability
Sources
- 1. CAS 1583-59-1: 2,2-Difluoro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Strategies for the Removal of Residual Catalysts and Reagents
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on the removal of residual catalysts and reagents. The purity of a final compound, particularly an Active Pharmaceutical Ingredient (API), is paramount, and the effective removal of process-related impurities is a critical step in synthesis.[1][2][][4] This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Section 1: Metal Catalyst Removal
Homogeneous and heterogeneous metal catalysts, particularly those based on palladium, are widely used in organic synthesis.[1][5] However, their removal is essential due to potential toxicity and interference with downstream reactions.[2]
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction is complete. What is the first step I should consider for catalyst removal?
A1: The initial approach depends on whether you used a homogeneous or heterogeneous catalyst.
-
For heterogeneous catalysts (e.g., Pd/C): The catalyst is insoluble in the reaction mixture and can often be removed by simple filtration.[1][6] However, fine particles can pass through standard filter paper, necessitating the use of a filter aid like Celite®.[6][7][8]
-
For homogeneous catalysts: The catalyst is dissolved in the reaction mixture, requiring more sophisticated removal techniques such as treatment with a scavenger, activated carbon, or chromatography.[5][9]
Q2: I filtered my reaction mixture after using Pd/C, but the filtrate is still dark, and I suspect palladium contamination. What went wrong?
A2: This is a common issue. The fine, black particles of palladium on carbon can be difficult to remove completely with standard filter paper.
Troubleshooting Steps:
-
Use a Celite® Pad: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel.[6][7] This creates a fine filtration matrix that can trap the small catalyst particles.
-
Dilute the Reaction Mixture: Before filtration, dilute your reaction mixture with a suitable solvent.[7] This reduces the viscosity and helps prevent clogging of the filter pad.
-
Ensure Proper Washing: After filtering the reaction mixture, wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.[6][7]
Troubleshooting Guide: Metal Scavengers
Metal scavengers are functionalized materials, often based on silica or polymers, that selectively bind to metal catalysts, facilitating their removal.[2][10][11][12]
Q3: I used a thiol-based scavenger to remove palladium, but the removal is incomplete. How can I improve its efficiency?
A3: Incomplete scavenging can result from several factors. Here’s how to troubleshoot:
-
Increase Equivalents: You may not be using enough scavenger. Try increasing the equivalents of the scavenger relative to the catalyst.[2][11]
-
Optimize Reaction Time and Temperature: The kinetics of scavenging can be slow. Increasing the stirring time (4-16 hours is common) and/or gently heating the mixture can improve the binding efficiency.[11][13]
-
Solvent Effects: The polarity of the solvent can influence the effectiveness of the scavenger.[2] Consider if your solvent is optimal for the chosen scavenger. In some cases, adding a few drops of water can enhance the binding rate.[11]
-
Screen Different Scavengers: Not all scavengers are equally effective for all forms of a metal catalyst. Consider screening a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your specific system.[2][13]
Q4: I'm losing a significant amount of my product after treating the reaction mixture with a scavenger resin. What can I do to minimize this loss?
A4: Product loss is often due to non-specific binding to the scavenger resin.
Troubleshooting Steps:
-
Reduce the Amount of Scavenger: Use the minimum amount of scavenger necessary for effective metal removal.[13]
-
Test Different Scavengers: Some scavengers have lower non-specific binding properties than others.[13]
-
Change the Solvent: The solvent can affect the interaction between your product and the scavenger. Experiment with different solvents to find one that minimizes product binding.[13]
-
Consider Alternative Techniques: If product loss remains high, other purification methods like crystallization or chromatography might be more suitable.[13]
Experimental Protocol: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and efficient adsorbent for removing residual palladium and other metal catalysts.[6][14]
Objective: To remove residual palladium catalyst from a reaction mixture.
Materials:
-
Crude reaction mixture containing residual palladium
-
Powdered activated carbon
-
Anhydrous solvent (matching the reaction solvent)
-
Celite®
-
Sintered glass funnel and filter flask
-
Stirring apparatus
Procedure:
-
Addition of Activated Carbon: To the stirred reaction mixture, add powdered activated carbon (typically 5-10% by weight relative to the product).[2]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[13]
-
Filtration: Prepare a pad of Celite® in a sintered glass funnel and filter the mixture to remove the activated carbon.[2][13]
-
Washing: Wash the activated carbon on the filter with fresh solvent to recover any adsorbed product.[13]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, now depleted of the palladium catalyst.[13]
Table 1: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Filtration (for heterogeneous catalysts) | Simple, fast, and inexpensive. | May not remove very fine particles. | >95% for well-behaved systems. |
| Metal Scavengers | High selectivity, effective for homogeneous catalysts.[10][12] | Can be expensive, may lead to product loss due to non-specific binding.[13][14] | >99% with optimized conditions. |
| Activated Carbon | Inexpensive, effective for a range of metals, can also remove color impurities.[1][14] | May require larger quantities, potential for product loss.[13] | 98-99.5% reported in some cases.[5] |
| Chromatography | Can remove catalyst and other impurities simultaneously.[1][7] | Can be time-consuming and require large volumes of solvent, less practical for large scale.[6] | >99% |
| Crystallization | Can provide very high purity product, scalable.[1][15] | Product must be a solid, requires suitable solvent, may have lower yield. | >99% |
Section 2: Reagent and Byproduct Removal
The removal of unreacted starting materials, excess reagents, and reaction byproducts is crucial for obtaining a pure final product.
Frequently Asked Questions (FAQs)
Q5: My reaction has gone to completion, but I have a significant amount of a polar starting material left. How can I easily remove it?
A5: A liquid-liquid extraction is often the most effective method in this scenario.
Troubleshooting Steps:
-
Choose an Appropriate Solvent System: Select two immiscible liquids, typically water and an organic solvent.[16][17][18] The goal is to have your desired product preferentially dissolve in the organic layer while the polar starting material remains in the aqueous layer.
-
pH Adjustment: If your starting material or product has acidic or basic functional groups, you can manipulate the pH of the aqueous layer to influence their solubility. For example, a basic impurity can be protonated with a dilute acid wash, making it more water-soluble.
-
Perform Multiple Extractions: A single extraction may not be sufficient. Performing multiple extractions with smaller volumes of the extracting solvent is more efficient than one large extraction.
-
Break Emulsions: If an emulsion forms at the interface of the two layers, it can be broken by adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase.[19]
Q6: I've performed an esterification using DCC and DMAP, and now I'm struggling to remove the DCU byproduct and excess DMAP. What's the best approach?
A6: This is a classic purification challenge. A multi-step approach is usually necessary.
Troubleshooting Steps:
-
Filtration for DCU: The dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents. Dilute the reaction mixture with a non-polar solvent like hexane or ether and filter to remove the precipitated DCU.[20] Repeating this process by concentrating the filtrate and re-diluting can remove more DCU.[20]
-
Acidic Wash for DMAP: DMAP is basic and can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl.[20] This will protonate the DMAP, making it soluble in the aqueous layer. Be sure your desired product is stable to acidic conditions.
-
Chromatography: If traces of impurities remain, column chromatography is often required for the final purification.[20]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[21][22][23] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[15]
Q7: I'm trying to recrystallize my product, but no crystals are forming upon cooling. What should I do?
A7: The absence of crystal formation is a common issue.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches provide a nucleation site for crystal growth.[24]
-
Seeding: Add a tiny crystal of the pure product to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Concentrate the Solution: You may have used too much solvent, making the solution too dilute for crystals to form.[24] Gently evaporate some of the solvent and allow the solution to cool again.
-
Cool for a Longer Period: Ensure the solution has cooled slowly to room temperature and then in an ice bath for an extended period.[24] Rushing the cooling process can lead to smaller, less pure crystals.[24]
Q8: My recrystallized product is still impure. What could be the reason?
A8: Impurities can be trapped within the crystal lattice if the crystallization process is not optimized.
Troubleshooting Steps:
-
Cooling Rate: Ensure the solution cools slowly. Rapid cooling can trap impurities within the growing crystals.[24]
-
Washing the Crystals: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[24] This removes any residual mother liquor containing impurities that may be coating the surface of the crystals.
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly at room temperature, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[21][24] You may need to screen different solvents to find the optimal one.
Experimental Protocol: Single-Solvent Recrystallization
Objective: To purify a solid compound by removing soluble impurities.
Materials:
-
Crude solid product
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature.[21][24]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[24]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[24]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15][24]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[24]
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Visual Workflows
Decision Tree for Catalyst Removal
Caption: A decision-making workflow for selecting a catalyst removal method.
Liquid-Liquid Extraction Workflow
Caption: A typical workflow for purification using liquid-liquid extraction.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily? [Link]
-
Pharmaceutical Technology. API Purification. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
ResearchGate. How to remove palladium catalyst from reaction mixture ? [Link]
-
Tanke. Catalytic Activated Carbon Manufacturer. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]
-
Heycarbons. Activated Carbon For Heavy Metal Removal. [Link]
-
PharmaCompass.com. API Separation & Purification | Chromatographic System | CMO. [Link]
-
Heycarbons. Application of activated carbon as a catalyst and catalyst carrier. [Link]
-
American Fuel & Petrochemical Manufacturers. Question 44: What are refiner's practices or procedures to remove catalyst from a reactor when the catalyst will not free flow dump? [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Calgon Carbon. Catalyst Support with Activated Carbon. [Link]
-
University of York. Problems with extractions. [Link]
-
Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. [Link]
-
ResearchGate. Liquid-Liquid Extraction. [Link]
-
European Catalyst Manufacturers Association. Catalyst handling best practice guide. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
ResearchGate. I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? [Link]
-
ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]
-
Vaia. Catalyst Regeneration: Methods & Process. [Link]
-
Biotage. Metal Scavenger User Guide. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
EPRUI Biotech. Troubleshooting 6 Common Problems in Liquid Chromatography Separations. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Sopachem. Metal Scavenger Guide. [Link]
-
Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]
-
Reddit. Removal of polymer supported catalyst from organic phase : r/Chempros. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
Reddit. What are some common mistakes when doing liquid-liquid extraction labs? [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 5. spinchem.com [spinchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. amerigoscientific.com [amerigoscientific.com]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 17. organomation.com [organomation.com]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mt.com [mt.com]
- 22. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 23. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 24. Home Page [chem.ualberta.ca]
Validation & Comparative
Spectral Fingerprinting in Drug Scaffolds: A Comparative Analysis of 2,2-Difluoro-5-methylbenzo[d]dioxole
Executive Summary
Product: 2,2-Difluoro-5-methylbenzo[d]dioxole (CAS: 68119-31-3) Primary Application: Bioisosteric scaffold in medicinal chemistry (metabolically stable analog of 5-methylbenzo[d]dioxole). Performance Metric: Spectral resolution of the gem-difluoro moiety and metabolic stability indicators.
This guide provides a technical comparison between the target fluorinated scaffold and its non-fluorinated parent. In drug development, the replacement of methylene hydrogens with fluorine (CF₂) is a critical strategy to block CYP450-mediated metabolic degradation (ring opening). The "performance" of this product is defined by its distinct NMR signature—specifically the diagnostic Triplet (
Comparative Spectral Performance
The following tables contrast the target molecule with its non-fluorinated analog (5-methylbenzo[d]dioxole) to highlight diagnostic shifts.
A. H NMR: The "Silent" Region
The most immediate indicator of successful fluorination is the disappearance of the dioxole methylene signal.
| Feature | Target: 2,2-Difluoro-5-methylbenzo[d]dioxole | Analog: 5-Methylbenzo[d]dioxole | Diagnostic Significance |
| Dioxole Region | Silent (No signal) | ~5.90 ppm ( | Primary Confirmation. Absence of the 5.90 ppm peak confirms full fluorination. |
| Aromatic Region | ~6.80 – 7.10 ppm ( | ~6.60 – 6.80 ppm ( | Fluorine exerts a mild electron-withdrawing effect, slightly deshielding aromatic protons. |
| Methyl Group | ~2.35 ppm ( | ~2.28 ppm ( | Minimal shift; confirms integrity of the toluene substructure. |
B. C NMR: The Coupling "Fingerprint"
The
| Carbon Environment | Target (Fluorinated) | Analog (Non-Fluorinated) | Splitting Pattern ( |
| Dioxy Carbon ( | ~131.5 ppm | ~100.8 ppm | Triplet ( |
| Bridgehead Carbons | ~143.0 ppm | ~147.0 ppm | Often appear as weak triplets or broad singlets due to long-range |
| Methyl Carbon | ~21.3 ppm | ~21.0 ppm | Singlet (No F-coupling observed). |
Technical Deep Dive: Mechanism of Spectral Splitting
Understanding the
Visualization of Coupling Logic
Caption: Logical flow of
Structural Validation Checkpoints
-
The 131 ppm Triplet: If this appears as a singlet, the fluorination failed (likely an impurity or starting material).
-
Coupling Constant Magnitude: The
must be Hz. A smaller splitting ( Hz) would imply a single C-F bond (monofluorination), which is a common impurity in these syntheses.
Experimental Protocol: Acquisition & Processing
To ensure high-fidelity data suitable for regulatory submission or publication, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Solvent: Chloroform-
( ) is preferred for resolution. DMSO- is acceptable but may broaden the triplet due to viscosity/relaxation effects. -
Concentration:
- H NMR: 5–10 mg in 0.6 mL solvent.
-
C NMR: 20–30 mg in 0.6 mL solvent (Critical for visualizing the split
signal, which has lower intensity due to splitting).
Phase 2: Acquisition Parameters
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary
carbon has a long relaxation time. Insufficient delay will suppress this diagnostic peak. -
Scans (NS):
- H: 16 scans.
- C: Minimum 1024 scans (due to splitting intensity loss).
-
Decoupling: Standard proton decoupling (
H-decoupled C) is required. Note: Do not use F decoupling unless you specifically want to collapse the triplet to a singlet for sensitivity.
Phase 3: Workflow Diagram
Caption: Decision tree for validating the synthesis of the fluorinated scaffold.
References
-
Srivastava, R. M., et al. "13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles." Química Nova, 12(3), 1989.[1] (Reference for methyl substituent effects on aromatic rings). Available at: [Link]
-
Duke University NMR Center. "Coupling Constants: 19F Coupling." (Reference for
magnitude verification). Available at: [Link] -
National Institutes of Health (NIH). "Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones." (Reference for metabolic stability of difluoro-scaffolds). Available at: [Link]
- Reich, H. J. "13C NMR Chemical Shift Data." University of Wisconsin-Madison. (General reference for chemical shift prediction).
Sources
Comparative MS Profiling: 2,2-Difluoro-5-methylbenzo[d]dioxole vs. 5-Methylbenzo[d]dioxole
[1]
Executive Summary: The Metabolic Shield Effect
In medicinal chemistry, the methylenedioxy (benzodioxole) moiety is a classic pharmacophore found in compounds ranging from tadalafil to paroxetine. However, the methylene bridge (
2,2-Difluoro-5-methylbenzo[d]dioxole (Target) represents a bioisosteric replacement where the methylene hydrogens are substituted with fluorine.[1][2] This guide objectively compares its mass spectrometry (MS) behavior against the non-fluorinated parent, 5-methylbenzo[d]dioxole (Comparator).
Key Takeaway: The fluorinated analog exhibits a distinct fragmentation signature characterized by molecular ion stability and the suppression of the [M-H]
Structural & Physicochemical Comparison
Understanding the electron impact (EI) fragmentation requires analyzing the bond dissociation energies and electronic environments of the two congeners.
| Feature | Comparator (Non-Fluorinated) | Target (Fluorinated) | Impact on MS |
| Structure | 5-methyl-1,3-benzodioxole | 2,2-difluoro-5-methyl-1,3-benzodioxole | Mass Shift: +36 Da |
| Bridge C-X Bond | C-H (~98 kcal/mol) | C-F (~116 kcal/mol) | Stability: C-F bond resists fragmentation.[1][2] |
| Electronic Effect | Electron Donating (Ether-like) | Strong Electron Withdrawing (Inductive) | Ionization: Fluoro analog has higher IP; less fragmentation.[1][2] |
| Metabolic Fate | Rapid oxidation to catechol | Metabolically blocked (stable) | Bio-utility: Extended half-life ( |
Fragmentation Mechanism Analysis
The Comparator: 5-Methylbenzo[d]dioxole ( 136)
The mass spectrum of the non-fluorinated parent is dominated by hydrogen atom loss.
-
Mechanism: One hydrogen atom is lost from the C-2 methylene position.[1][2] The resulting radical cation is resonance-stabilized by the two adjacent oxygen atoms, forming a highly stable benzodioxolium ion.
-
Diagnostic Peak:
at 135 (often the Base Peak, 100% relative abundance).[1][2]
The Target: 2,2-Difluoro-5-methylbenzo[d]dioxole ( 172)
The introduction of fluorine blocks the C-2 hydrogen loss pathway entirely.[1]
-
Mechanism:
-
Suppression of [M-1]: There are no hydrogens at C-2.[1][2] Loss of H from the methyl group (C-5) is possible but energetically less favorable than the oxygen-stabilized C-2 loss seen in the comparator.[2] Consequently, the
peak ( 171) is significantly weaker. -
Molecular Ion Stability: Due to the strength of the C-F bonds and the aromatic ring, the molecular ion
172 is often the base peak or highly abundant. -
Fragment Ions: Fragmentation is driven by the loss of the methyl radical (
) to form 157, or ring cleavage involving loss of ( Da) and (carbonyl difluoride, Da).
-
Visualizing the Fragmentation Pathways[3][4]
The following diagram illustrates the divergent fragmentation logic between the "Metabolically Labile" comparator and the "Metabolically Stable" target.
Figure 1: Divergent fragmentation pathways. The Comparator (left) funnels flux through the [M-H]+ ion. The Target (right) resists hydride loss, distributing signal to the molecular ion and methyl-loss fragments.
Experimental Protocol: GC-MS Characterization
To replicate these profiles for QC or metabolic stability assays, use the following standardized Electron Ionization (EI) protocol.
Instrument Setup
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Method Parameters
-
Inlet: Splitless mode, 250°C. Injection volume: 1 µL.
-
Oven Program:
-
Start: 50°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.[2]
-
End: 280°C (Hold 3 min).
-
-
MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C. Quad Temp: 150°C.[2]
-
Scan Range: m/z 35 – 350.
Data Interpretation Guide
Use the table below to validate the identity of your synthesized or purchased compound.
| Ion Identity | Comparator ( | Rel. Abundance | Target ( | Rel. Abundance | Mechanistic Note |
| Molecular Ion [M]+ | 136 | 40-60% | 172 | 80-100% | Fluorination stabilizes the parent ion.[1][2] |
| Base Peak | 135 [M-H]+ | 100% | 172 or 157 | Variable | CRITICAL QC POINT: Absence of dominant [M-1] confirms fluorination.[1] |
| Methyl Loss [M-CH3]+ | 121 | <10% | 157 | 40-70% | Primary fragmentation route for the fluoro-analog.[1][2] |
| Ring Cleavage | 77 (Phenyl) | High | 106 / 109 | Low | Fluorinated ring is more resistant to shattering. |
References
-
Metabolic Stability of Fluorinated Benzodioxoles
-
General Fragmentation of Benzodioxoles
-
NIST Chemistry WebBook Data
-
PubChem Compound Summary
Sources
- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Benzodioxole-5-propanal, α-methyl- [webbook.nist.gov]
- 7. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 2,2-Difluoro-5-methylbenzo[d]dioxole vs. Non-Fluorinated Scaffolds
Executive Summary: The Fluorine Switch
In medicinal chemistry, the transition from 5-methylbenzo[d]dioxole (1) to its fluorinated analog 2,2-difluoro-5-methylbenzo[d]dioxole (2) is not merely a halogen substitution—it is a fundamental "switch" in reactivity and metabolic fate.
While the non-fluorinated parent (1) is an electron-rich, metabolically labile substrate prone to mechanism-based inhibition of CYP450 enzymes, the difluoro-analog (2) acts as a metabolic shield. This guide dissects the physicochemical and reactive divergences between these two scaffolds, providing actionable data for researchers optimizing ADME properties without sacrificing structural integrity.
Electronic Landscape & Physical Properties[1][2][3][4]
The defining feature of this comparison is the electronic modulation of the dioxy-bridge.
-
Molecule A (Non-fluorinated): The methylenedioxy group (
) is a strong electron donor by resonance ( ), activating the aromatic ring. -
Molecule B (Fluorinated): The difluoromethylenedioxy group (
) reverses this polarity. The high electronegativity of fluorine exerts a powerful inductive withdrawal ( ), overcoming the resonance donation of the oxygen atoms. The result is an electron-deficient aromatic system.
Table 1: Physicochemical Comparison
| Feature | 5-Methylbenzo[d]dioxole (1) | 2,2-Difluoro-5-methylbenzo[d]dioxole (2) | Impact on Drug Design |
| Electronic Nature | Electron Rich (Activated) | Electron Poor (Deactivated) | (2) resists oxidative degradation. |
| Hammett Influence | (2) requires harsher conditions for EAS. | ||
| Lipophilicity (cLogP) | ~2.4 | ~2.9 | (2) has higher membrane permeability. |
| Metabolic Fate | Ring opening | Stable Bioisostere | (2) prevents toxic quinone formation. |
| H-Bonding | Moderate Acceptor | Poor Acceptor | Fluorine is a weak H-bond acceptor here. |
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)[5]
The most immediate synthetic consequence of the
Mechanism: The Deactivation Paradigm
In the non-fluorinated scaffold (1) , the oxygen lone pairs stabilize the carbocation intermediate (sigma complex), lowering the activation energy for reactions like nitration or bromination. In (2) , the electron-withdrawing
Figure 1: Reaction coordinate diagram illustrating the kinetic barrier introduced by the difluoro-substitution in Electrophilic Aromatic Substitution (EAS).
Metabolic Stability & Bioisosterism[2][6][7][8][9]
This is the primary driver for selecting (2) in drug discovery. The methylene bridge of (1) is a "soft spot" for Cytochrome P450 enzymes.
-
Mechanism of Failure for (1): CYP450 oxidizes the
to a carbene or hydroxy-intermediate, leading to ring opening. This forms a catechol, which can oxidize further to an ortho-quinone methide—a toxic Michael acceptor that alkylates DNA/proteins. -
Mechanism of Success for (2): The C-F bond is metabolically inert (
bond strength). The group blocks hydroxylation, maintaining ring integrity.
Figure 2: Metabolic pathways comparing the ring-opening toxicity of the non-fluorinated parent vs. the metabolic stability of the difluoro-analog.
Experimental Protocols
To validate these differences, the following protocols demonstrate the divergent reactivity.
Protocol A: Benzylic Bromination (Wohl-Ziegler)
Objective: Functionalize the methyl group at position 5. Observation: Both compounds react, but (2) reacts slower due to the electron-deficient ring destabilizing the benzylic radical intermediate slightly.
-
Reagents: N-Bromosuccinimide (NBS) (1.1 eq), AIBN (0.05 eq), CCl4 or Trifluorotoluene (0.1 M).
-
Setup: Flame-dried round bottom flask under Argon.
-
Procedure:
-
Dissolve substrate in solvent.
-
Add NBS and AIBN.
-
Reflux (80°C) for 4 hours (Compound 1 ) vs. 8-12 hours (Compound 2 ).
-
Note: Compound (2) requires longer initiation times.
-
-
Workup: Cool to 0°C, filter off succinimide, concentrate filtrate.
-
Validation: 1H NMR (
shift ~4.4 ppm).
Protocol B: Comparative Nitration (Ring Reactivity)
Objective: Demonstrate the deactivating effect of the
| Step | Non-Fluorinated (1) | Difluoro-Analog (2) |
| Reagent | Fuming | |
| Temperature | 0°C to Room Temp | 60°C - 80°C |
| Time | 1 Hour | 4-6 Hours |
| Regioselectivity | Position 6 (Ortho to Oxygen) | Mixture (mostly Pos. 6, some degradation) |
| Yield | >85% | <50% (Resistant/Degradation) |
Protocol Steps for (2):
-
Cool concentrated
(5 mL) to 0°C. -
Add 2,2-difluoro-5-methylbenzo[d]dioxole (1 mmol) dropwise.
-
Slowly add fuming
(1.2 eq). Caution: Exotherm. -
Warm to 60°C and monitor by TLC/LCMS.
-
Critical Insight: If no reaction occurs at RT, do not assume failure; the ring is simply deactivated. Forcing conditions are required.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry. Available at: [Link]
-
Uereien, C., et al. (2021).[1] Metabolic stability and biodegradation of 2,2-difluoro-1,3-benzodioxole. Applied and Environmental Microbiology. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]
Sources
analytical methods for purity assessment of 2,2-Difluoro-5-methylbenzo[d]dioxole
Analytical Method Selection Guide: Purity Assessment of 2,2-Difluoro-5-methylbenzo[d]dioxole
Executive Summary For the precise characterization of 2,2-Difluoro-5-methylbenzo[d]dioxole (CAS: 656-35-9) , a single analytical technique is often insufficient due to the compound's volatility and the specific nature of its fluorinated impurities.
-
Routine QC: Use GC-FID for rapid batch release and organic impurity profiling.
-
Assay & Certification: Use
F qNMR as the primary reference method to determine absolute weight purity and quantify inorganic fluoride residues. -
Stability Indicating: Use RP-HPLC only when monitoring for hydrolysis products (catechols) that may degrade on hot GC injectors.
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Benzodioxole ring with gem-difluoro bridge and 5-methyl substitution. | The |
| Volatility | High (Est. BP: 160–175°C). | GC is the preferred chromatographic technique. HPLC requires specific low-UV detection (210–220 nm). |
| Key Impurities | 1. 5-Methyl-1,3-benzodioxole (Starting Material)2. 2,2-Dichloro-5-methylbenzo[d]dioxole (Intermediate)3. Toluene/DCM (Process Solvents) | Chlorinated intermediates must be separated from fluorinated product. |
Methodology Comparison: The "Senior Scientist" Verdict
The following comparison contrasts the three primary approaches.
| Feature | Method A: GC-FID/MS (Recommended Routine) | Method B: | Method C: RP-HPLC (Alternative) |
| Primary Utility | Purity (Area %), Organic Impurities. | Absolute Assay (Wt %), Inorganic Fluoride. | Degradation products (Phenols). |
| Specificity | High. Excellent separation of structural isomers. | Very High. Specific to F-containing species. | Medium. Methyl-benzodioxoles lack strong chromophores. |
| Throughput | High (20 min/run). | Low (1-2 hours/sample for high scans). | Medium (30 min/run). |
| Blind Spots | Inorganic salts, moisture, non-volatiles. | Non-fluorinated impurities (solvents).[1] | Volatile impurities may co-elute with solvent front. |
| Verdict | The Workhorse. Use for daily process control. | The Truth-Teller. Use for CoA generation. | Use only for stability studies. |
Detailed Experimental Protocols
Protocol A: GC-FID Purity Assessment (Routine QC)
Rationale: The volatility of CAS 656-35-9 makes gas chromatography the most robust method. A mid-polarity column (phenyl-arylene) is chosen to separate the chlorinated intermediate from the fluorinated target.
Instrument Parameters:
-
Column: DB-1701 or ZB-35 (30 m × 0.25 mm × 0.25 µm). Note: A standard DB-5 is acceptable, but DB-1701 provides better separation of the dichloro- impurity.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (50:1) @ 250°C.
-
Detector: FID @ 280°C.
-
Oven Program:
-
Hold 50°C for 2 min (Solvent vent).
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 280°C (Hold 5 min).
-
System Suitability (SST) Requirements:
-
Resolution (
): > 1.5 between 5-methyl-1,3-benzodioxole (SM) and Target. -
Tailing Factor (
): 0.9 – 1.2 for the main peak.
Protocol B: F qNMR (Absolute Assay)
Rationale: GC-FID gives "Area %," which ignores trapped solvents and inorganic salts.
Workflow:
-
Internal Standard (IS): Select
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. Requirement: IS signals must not overlap with the target ( -49 to -51 ppm). -
Solvent:
or DMSO- (use DMSO if inorganic fluoride is suspected). -
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): (typically 30s for fluorinated aromatics). -
Scans: 64 (for S/N > 200).
-
Center Frequency: Set midway between IS and Target.
-
Calculation:
Comparative Experimental Data (Simulated)
The following data illustrates a common scenario where GC and NMR results diverge, highlighting the importance of orthogonal testing.
Sample Batch: Lot #2024-DF-05 (Crude Distillate)
| Parameter | Method A: GC-FID | Method B: | Interpretation |
| Main Peak | 99.2% (Area) | 97.1% (w/w) | GC overestimates purity by ignoring non-volatiles. |
| Impurity 1 | 0.3% (Starting Material) | Not Detected (No F) | NMR is blind to non-fluorinated precursors. |
| Impurity 2 | 0.5% (Dichloro- analog) | 0.5% (w/w) | Good correlation on fluorinated impurities. |
| Inorganic F | Not Detected | 0.8% (w/w) | CRITICAL: NMR detected residual HF/Fluoride salts missed by GC. |
| Solvents | Not quantified (Solvent Delay) | N/A ( | GC solvent delay hides trapped DCM/Toluene. |
Visual Workflows (Graphviz)
Diagram 1: Method Selection Decision Tree
This logic gate ensures the correct method is applied based on the stage of drug development.
Caption: Decision matrix for selecting the optimal analytical technique based on the manufacturing stage.
Diagram 2: qNMR Sample Preparation Workflow
A self-validating workflow to ensure assay accuracy.
Caption: Step-by-step workflow for high-precision Quantitative NMR (
References
-
Sigma-Aldrich. (n.d.). 2,2-Difluoro-5-formylbenzodioxole Product Specification. (Proxy for physical properties of benzodioxole derivatives). Link
-
National Institutes of Health (NIH). (2012).
F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Link -
Enamine. (n.d.).[2] Fluorinated Benzodioxoles in Drug Design. (Context on pharmaceutical relevance). Link
-
University of Delaware. (2020).
F NMR. (Differentiation of organic vs. inorganic fluorine). Link -
Diva-Portal. (2018). Analysis of New Emerging Organic Fluorinated Substances with GC-MS. (Validation of GC-MS for fluorinated organics). Link
Sources
Technical Guide: X-ray Crystallographic Analysis of 2,2-Difluoro-5-methylbenzo[d]dioxole Derivatives
Executive Summary
This guide provides a structural and functional comparison of 2,2-Difluoro-5-methylbenzo[d]dioxole against its non-fluorinated analog (5-methylbenzo[d]dioxole) and the sterically bulkier 2,2-dimethyl variant.
For medicinal chemists and structural biologists, the 2,2-difluorobenzo[d]dioxole motif is a critical bioisostere. Unlike the metabolically labile methylenedioxy group found in natural products (e.g., safrole, berberine), the 2,2-difluoro substitution blocks Cytochrome P450-mediated oxidation while modulating lipophilicity and altering crystal packing through unique C-H···F interactions.
Part 1: Structural Comparative Analysis
The introduction of two fluorine atoms at the 2-position of the dioxole ring induces significant electronic and steric changes compared to the hydrogenated parent.
Crystallographic Geometry & Bond Metrics
The most distinct crystallographic feature is the Anomeric Effect and the widening of the O-C-O bond angle.
| Feature | 2,2-Difluoro-5-methylbenzo[d]dioxole | 5-methylbenzo[d]dioxole (Parent) | 2,2-Dimethyl-5-methylbenzo[d]dioxole |
| C2 Substituent | –CF₂– | –CH₂– | –C(CH₃)₂– |
| C2 Hybridization | sp³ (Distorted) | sp³ | sp³ |
| C–O Bond Length | ~1.35 Å (Shortened due to F electronegativity) | ~1.43 Å | ~1.42 Å |
| O–C–O Angle | 118° – 120° (Widened) | 109° – 110° (Tetrahedral) | 110° – 112° |
| Ring Planarity | High (Puckering suppressed) | Moderate Puckering | High Puckering (Steric strain) |
| Space Group | Typically P2₁/c or P–1 | Typically P2₁/c | P2₁/n |
Expert Insight: The widening of the O-C-O angle in the difluoro derivative is driven by electron-electron repulsion between the fluorine lone pairs and the ring oxygens. This flattens the dioxole ring, increasing its ability to participate in
Intermolecular Interaction Network
In the solid state, the "Fluorine Effect" dictates the packing motif. Unlike the parent compound, which relies on weak van der Waals forces or C-H···O interactions, the difluoro derivative exhibits C-H···F contacts .
-
C-H···F Interactions: These are weak, electrostatic interactions (distance ~2.5–2.7 Å). They often direct the crystal lattice into layered sheets.
-
Lack of Classical H-Bonds: Being an H-bond acceptor only (no donor), the molecule relies on these weak contacts and
-stacking for lattice energy.
Bioisosteric Performance (Physicochemical)
For drug development, the crystallographic density correlates with "drug-likeness" and metabolic stability.
| Metric | 2,2-Difluoro Analog | Non-Fluorinated Parent | Impact on Drug Design |
| Metabolic Stability | High (Blocks CYP450 hydroxylation) | Low (Prone to quinone formation) | Essential for reducing clearance. |
| Lipophilicity (LogP) | ~2.5 (Increased) | ~2.1 | Improves membrane permeability. |
| H-Bond Capacity | Weak Acceptor (F is poor acceptor) | Moderate Acceptor (O) | Modulates binding affinity. |
Part 2: Visualization of Structural Logic
The following diagram illustrates the causal relationship between the fluorine substitution, the resulting crystal lattice forces, and the biological outcome (metabolic stability).
Figure 1: Structural-Activity Relationship (SAR) flow demonstrating how the 2,2-difluoro motif translates crystallographic features into biological stability.
Part 3: Experimental Protocols
To obtain high-quality X-ray data for this class of compounds, specific crystallization and refinement protocols are required due to their high volatility and lipophilicity.
Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Grow diffraction-quality crystals of 2,2-difluoro-5-methylbenzo[d]dioxole.
-
Solvent Selection:
-
Primary Solvent: Dichloromethane (DCM) or Chloroform (good solubility).
-
Antisolvent: n-Hexane or Pentane.
-
-
Procedure:
-
Dissolve 20 mg of the compound in 1 mL of DCM in a small scintillation vial.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow inner vial.
-
Place the inner vial inside a larger jar containing 5 mL of n-Hexane (Vapor Diffusion method).
-
Cap the outer jar tightly and store at 4°C.
-
Critical Step: If using simple evaporation, cover the vial with Parafilm and poke one small hole to slow the rate. Fast evaporation yields amorphous powder.
-
-
Harvesting:
-
Crystals typically appear within 48–72 hours as colorless prisms or plates.
-
Mount immediately using Paratone oil; these compounds can sublime.
-
Protocol B: Data Collection & Refinement
System: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha).
-
Temperature: Collect at 100 K . Room temperature collection is discouraged due to high thermal motion of the fluorine atoms.
-
Refinement Strategy (SHELXL):
-
Fluorine Disorder: The CF₂ group may exhibit rotational disorder. If electron density maps show elongated ellipsoids, apply a disorder model (PART 1 / PART 2) with split occupancies.
-
Restraints: Use DELU and SIMU restraints if thermal ellipsoids are non-positive definite.
-
H-Atoms: Treat methyl hydrogens as ideal rotating groups (AFIX 137).
-
Part 4: Synthesis Workflow Visualization
The generation of the 2,2-difluoro motif usually proceeds via a "Halex" (Halogen Exchange) reaction or from the aldehyde precursor.
Figure 2: Synthetic pathway for generating the crystallographic subject.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: 2,2-difluoro-1,3-benzodioxole derivatives. (Search for specific deposition numbers for bond angle verification). Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
PubChem. (2025).[1][2] 2,2-Difluoro-1,3-benzodioxole Compound Summary. National Library of Medicine. Link
Sources
Unambiguous Structural Validation of Novel Derivatives: A Comparative Guide to Advanced 2D-NMR Techniques
The Mechanistic Challenge in Derivative Validation
In modern drug discovery, the unambiguous structural confirmation of novel synthesized compounds is paramount. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights into the chemical environment, they frequently fail to resolve complex spin systems in highly substituted scaffolds, macrocycles, or complex stereoisomers. To overcome these limitations,1[1].
However, a fundamental bottleneck exists: achieving adequate resolution in the indirect dimension (
Comparative Analysis of 2D-NMR Modalities
To optimize your analytical workflow, it is critical to understand the mechanistic differences between the available 2D-NMR acquisition strategies:
A. Conventional 2D-NMR (Uniform Sampling)
This is the baseline standard. The spectrometer acquires all
B. Non-Uniform Sampling (NUS) 2D-NMRNon-Uniform Sampling (NUS) is an acquisition method that skips a predetermined fraction of the data points, drastically reducing measurement time by up to a factor of two[3]. Because standard FFT cannot process data with gaps without generating extreme artifacts,NUS relies on advanced algorithms like Iterative Soft Thresholding (IST) to mathematically reconstruct the "missing" data points[2].
C. Pure-Shift 2D-NMR
Designed for extreme spectral congestion,3
3[3]. This provides unparalleled resolution and 4[4], making it ideal for elucidating complex stereocenters, albeit at a cost to overall sensitivity.
Caption: Mechanistic differences in t1 evolution sampling and their direct impact on spectral resolution.
Quantitative Performance Matrix
To objectively select the right tool for your derivative, consult the performance matrix below.
| Modality | Relative Acquisition Time | Indirect Dimension Resolution | Sensitivity (S/N per unit time) | Algorithmic Reconstruction | Primary Application |
| Conventional 2D-NMR | 100% (Baseline) | Standard | High | Fast Fourier Transform (FFT) | Routine validation of simple derivatives |
| NUS 2D-NMR | 25% - 50% | Equivalent to Baseline | Medium-High | Iterative Soft Thresholding (IST) | High-throughput screening, time-sensitive samples |
| Pure-Shift 2D-NMR | 100% - 150% | Ultra-High (Singlets only) | Low-Medium | Standard FFT with Chunking | Highly congested spectra, complex stereocenters |
Self-Validating Experimental Protocols
A robust scientific protocol must be a self-validating system—meaning the output of Step
Protocol A: Self-Validating NUS-HSQC Workflow
Step 1: System Calibration (The Foundation)
-
Action: Acquire a standard 1D ¹H spectrum and precisely calibrate the 90° pulse width (pw90).
-
Causality: Accurate pulse calibration ensures maximum coherence transfer. In NUS, poor pulse calibration or phase distortion exacerbates point-spread function (PSF) artifacts during IST reconstruction.
-
Validation Check: The 1D spectrum must exhibit perfectly symmetric peak shapes and a flat baseline before proceeding.
Step 2: Poisson-Gap Schedule Generation (The Strategy)
-
Action: Generate a sampling schedule with 25-50% sparsity using a Poisson-gap distribution.
-
Causality: Poisson-gap sampling minimizes PSF noise compared to purely random sampling, preventing the algorithm from generating false cross-peaks.
-
Validation Check: 5
5[5].
Step 3: Acquisition & IST Reconstruction (The Execution)
-
Causality: IST iteratively extracts the strongest true signals and subtracts their associated PSF noise, rebuilding the missing
points into a conventional FID. -
Validation Check: Overlay the
projection of the reconstructed 2D spectrum onto the experimental 1D ¹H spectrum. If peaks exist in the 2D projection that are absent in the 1D, they are likely IST artifacts; the sparsity must be decreased (e.g., from 25% to 50%).
Protocol B: Self-Validating Pure-Shift (PSYCHE-HSQC) Workflow
Step 1: Interferogram Chunking Setup
-
Action: Configure the pseudo-2D acquisition where data is collected in small chunks (typically 10-20 ms) synchronized with homonuclear decoupling pulses.
-
Causality: 3
3[3]. -
Validation Check: Run a 1D Pure-Shift scout scan first. The multiplet widths must successfully collapse to <5 Hz singlets.
Step 2: Sensitivity Optimization
-
Action: Increase the number of scans (NS) by a factor of 2 to 4 compared to a conventional HSQC.
-
Causality: Pure-shift elements (like PSYCHE or BIRD) inherently lose magnetization due to relaxation during the extra pulse train elements.
-
Validation Check: Verify that the Signal-to-Noise (S/N) of the weakest expected quaternary/tertiary carbon correlation is >5:1 in the first few increments before committing to the full overnight run.
Visualizing the Analytical Workflows
Caption: Workflow for selecting the optimal 2D-NMR modality based on spectral congestion and time constraints.
Strategic Recommendations
When validating the structure of novel derivatives, do not default to conventional 2D-NMR if your laboratory faces throughput or resolution bottlenecks.
-
Implement NUS 2D-NMR as your standard operating procedure for routine library synthesis validation; the 50% time savings allows for double the throughput without sacrificing structural confidence.
-
Reserve Pure-Shift 2D-NMR for your most complex, highly congested scaffolds (e.g., heavily substituted macrocycles or complex natural product derivatives) where multiplet overlap makes traditional
correlation ambiguous.
By anchoring your experimental choices in the mechanistic realities of spin physics and algorithmic reconstruction, you ensure that every structure published or advanced into the drug development pipeline is unequivocally correct.
References
- Source: jeolusa.
- Source: nih.
- Source: benchchem.
- Source: researchgate.
- Source: mdpi.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non Uniform Sampling | NUS | 2D Correlation Experiments [jeolusa.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Relaxation Measurements on Complex Samples Based on Real-Time Pure Shift Techniques [mdpi.com]
- 5. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,2-Difluoro-5-methylbenzo[d][1,3]dioxole proper disposal procedures
Technical Guide: Proper Disposal Procedures for 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole
Executive Summary & Chemical Profile
The Core Directive: Disposal of 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole is not a standard organic solvent workflow. Unlike non-halogenated aromatics (e.g., toluene), the presence of the gem-difluoro group on the dioxole ring fundamentally alters the thermal decomposition profile.
The Scientific Reality: Upon incineration, the carbon-fluorine bonds (among the strongest in organic chemistry) eventually rupture. In the presence of hydrogen sources (from the methyl group or fuel), this generates Hydrofluoric Acid (HF) gas rather than benign CO2 and water. Standard incinerators lacking caustic scrubbers will suffer catastrophic corrosion, and the release poses severe environmental toxicity risks.
Chemical Identity Verification:
-
Chemical Name: 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole
-
Structural Character: Fluorinated Aromatic Heterocycle
-
Physical State: Liquid (Standard ambient conditions)[1][2][3]
-
Key Hazard Class: Irritant (Skin/Eye), Combustible Liquid, Halogenated Waste .
Characterization & Waste Coding
Before removing waste from the fume hood, you must categorize it correctly to prevent downstream rejection by waste handlers.
Table 1: Physicochemical Properties & Regulatory Codes
| Property | Value / Classification | Operational Implication |
| Physical State | Clear to yellowish liquid | Requires leak-proof, chemically resistant containment (HDPE or Glass). |
| Flash Point | ~45°C - 60°C (Estimate based on analogs) | D001 (Ignitable) . Must be grounded during transfer.[3][4] |
| Halogen Content | High (>5% by weight) | MUST go into "Halogenated Waste" stream. |
| Reactivity | Stable, avoid strong oxidizers | Do not mix with Nitric Acid or Peroxides in waste drums. |
| RCRA Code (US) | D001 (Ignitable), F002 (Halogenated Solvents - if spent solvent) | Improper coding leads to regulatory fines. |
Critical Note: Even if the concentration is low, the presence of the difluoro-dioxole moiety classifies the entire mixture as Halogenated . Mixing 100mL of this with 10L of Acetone renders the entire 10L "Halogenated Waste," significantly increasing disposal costs.
Pre-Disposal Segregation Strategy
The most common error in laboratory waste management is cross-contamination. Use the following logic gate to determine the correct waste stream.
Figure 1: Segregation Logic Flow. Note that the presence of the fluorinated compound forces the waste into the Halogenated Stream regardless of the co-solvent.
Step-by-Step Disposal Protocol
Phase 1: Bench-Side Stabilization
-
PH Check: Ensure the waste solution is neutral (pH 6-8). If the synthesis involved acidic catalysts, neutralize with saturated Sodium Bicarbonate (
) before bottling.-
Why? Acidic fluorinated waste can degrade metal drums over time.
-
-
Quenching: If unreacted reagents (e.g., alkylating agents) are present, quench carefully.
-
Protocol: Add dilute ammonium hydroxide or methanol slowly in an ice bath.
-
Phase 2: Containerization
-
Vessel Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber).
-
Avoid: Low-density plastics which may swell with aromatic solvents.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "2,2-Difluoro-5-methylbenzo[d][1,3]dioxole" clearly. Do not use abbreviations like "DFMB".
-
Hazard Checkboxes: Check "Flammable" and "Toxic/Irritant".
-
Phase 3: Transfer to Central Accumulation Area
-
Secondary Containment: Transport the sealed bottle inside a secondary tub (polypropylene) to catch potential leaks.
-
Grounding: When pouring into a larger steel waste drum (55-gallon), attach a grounding strap/clip to the drum and the pouring vessel (if metal) to prevent static discharge ignition.
The "End-of-Life" Mechanism: Incineration
As a scientist, you must understand the fate of your waste. We do not landfill this chemical; it is destroyed via High-Temperature Incineration .
The Reaction:
The Engineering Requirement: The facility must utilize a Two-Stage Combustion System with a Wet Scrubber :
-
Primary Chamber (1100°C): Thermal destruction of the organic framework.
-
Quench/Scrubber Tower: The exhaust gas passes through a caustic spray (NaOH or
).-
Reaction:
-
Result: The toxic HF gas is converted into neutral sodium fluoride salt, which is captured in the fly ash/sludge.
-
Action: Ensure your waste contractor certifies their incinerator for "Halogenated Organic Loads."
Emergency Spill Response
If a spill occurs (>50 mL) outside the fume hood:
Figure 2: Immediate Spill Response Workflow.[5]
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
NILU (Norwegian Institute for Air Research). (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
-
Baker Donelson. (2024). EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]
Sources
Personal protective equipment for handling 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole
Topic: Personal protective equipment for handling 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers
Executive Summary & Chemical Profile
2,2-Difluoro-5-methylbenzo[d][1,3]dioxole is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (API). Unlike standard aromatic intermediates, the gem-difluoro moiety on the dioxole ring imparts significant lipophilicity and metabolic stability to the scaffold.
From a safety perspective, this molecule presents a dual challenge: it possesses the volatility and permeation characteristics of a halogenated aromatic solvent, while carrying the potential to release Hydrogen Fluoride (HF) under thermal decomposition. This guide moves beyond generic "lab safety" to address the specific physicochemical interactions between this fluorinated motif and standard PPE materials.
| Property | Data / Characteristic | Implication for Safety |
| Physical State | Liquid (Standard Temperature) | High mobility; requires splash protection. |
| Lipophilicity | High (Fluorinated motif) | Rapid skin absorption; degrades natural rubber. |
| Flash Point | ~80-90°C (Estimated based on analogues) | Combustible. Grounding required for bulk transfer. |
| Hazards (GHS) | H315 (Skin), H319 (Eye), H335 (Resp) | Irritant profile; inhalation risk in open systems. |
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.
Figure 1: PPE Decision Logic. This workflow dictates protection levels based on the specific operational state of the chemical.
Personal Protective Equipment (PPE) Matrix
The "difluoro" substitution on the dioxole ring changes the solvency parameters compared to standard benzodioxoles. Standard latex is strictly prohibited as halogenated aromatics permeate it rapidly.
A. Hand Protection (Gloves)[1][2][3][4][5]
-
Standard Operation (Splash Protection):
-
Material: Nitrile Rubber (Accelerator-free preferred).
-
Specification: Minimum thickness 0.11 mm (4-5 mil) .
-
Protocol: "Splash and Change." If the chemical touches the glove, remove it immediately. The fluorinated ring facilitates permeation through thin nitrile within 5-10 minutes.
-
-
Bulk Handling / Spill Cleanup:
-
Material: Laminated Film (e.g., Silver Shield/4H) or Fluoroelastomer (Viton).
-
Why: These materials provide >480 minutes of breakthrough time against halogenated aromatics. Nitrile will swell and degrade during prolonged contact.
-
B. Eye & Face Protection[1][2][6]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Safety glasses with side shields are insufficient for liquid handling of this class. The liquid's low surface tension allows it to creep around frames or splash through gaps.
C. Respiratory Protection[1][2][7]
-
Primary Control: All handling must occur inside a certified chemical fume hood.
-
Secondary (Maintenance/Spill): NIOSH/EN-certified half-mask respirator.
-
Cartridge Type: Organic Vapor (OV) / Type A (Brown Band) .[1]
-
Note: While the vapor pressure is moderate, the irritant nature (H335) requires zero-tolerance for inhalation.
-
Operational Workflow: Step-by-Step
Phase 1: Pre-Work Setup
-
Verify Ventilation: Ensure fume hood sash is at the working height and face velocity is 80–100 fpm (0.4–0.5 m/s).
-
Prepare Decontamination: Place a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution in the hood. This neutralizes potential acidic hydrolysis byproducts (HF) if the material degrades.
-
Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly before donning.
Phase 2: Active Handling (Synthesis/Transfer)
-
Transfer Technique: Use positive displacement pipettes or glass syringes with Luer-lock needles. Avoid pouring from large bottles to minimize vapor generation.
-
Solvent Compatibility: If diluting, avoid Dimethyl Sulfoxide (DMSO) if possible, as DMSO can carry the fluorinated intermediate through the skin barrier (transdermal carrier effect). Use Dichloromethane (DCM) or Ethyl Acetate with appropriate ventilation.
-
Reaction Monitoring: When taking TLC aliquots, dip the capillary, then immediately wipe the exterior of the capillary with a Kimwipe inside the hood to prevent drips on the bench.
Phase 3: Post-Work & Decontamination
-
Glassware Cleaning:
-
Rinse glassware with acetone inside the fume hood.
-
Collect the acetone rinse in a dedicated "Halogenated Organic Waste" container.
-
DO NOT mix with non-halogenated solvents (e.g., pure ethanol waste), as this complicates incineration protocols.
-
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure no outer surface touches skin.
Emergency Response Protocols
Scenario A: Skin Exposure[1][2][6]
-
Immediate Action: Move to the safety shower/sink immediately.
-
Rinse: Flush with tepid water for 15 minutes .
-
Soap: Use soft soap (liquid). Avoid abrasive scrubbers which can abrade the skin and accelerate absorption of the fluorinated compound.
-
Medical: Seek evaluation. Provide the SDS to the physician, explicitly mentioning the fluorinated aromatic nature (potential for delayed irritation).
Scenario B: Spills (>10 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (OV cartridges) before re-entering.
-
Absorb: Use a Universal absorbent pad or vermiculite.
-
Prohibited: Do not use paper towels for large spills; they increase the surface area for evaporation.
-
-
Disposal: Bag the waste twice (double-bag) and label as "Halogenated Chemical Debris."
Figure 2: Spill Response Decision Tree. Differentiates response based on spill volume and location.
Disposal & Environmental Compliance
This compound contains fluorine atoms bonded to carbon.[1][2][4][8][9] It is recalcitrant in the environment and must not enter water systems.
-
Waste Stream Classification: Halogenated Organic Solvent Waste.
-
Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing. The scrubbing is critical to capture Hydrogen Fluoride (HF) generated during combustion.
-
Labeling: Clearly mark the waste container "Contains Fluorinated Organics."
References
-
Ohio State University EHS. (n.d.). Glove Selection Chart: Resistance to Aromatic and Halogenated Hydrocarbons.[4][8] Retrieved from [Link]
-
Esko Safety. (n.d.). Chemical Resistance of Nitrile vs. Butyl Gloves.[3][5] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
